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Foundational

Synthesis Pathways for Ethyl 3-imino-3-(methylamino)propanoate: A Comprehensive Technical Guide

Executive Summary Ethyl 3-imino-3-(methylamino)propanoate (often isolated as a hydrochloride salt, SMILES: O=C(OCC)CC(NC)=N.[H]Cl) is a highly versatile amidine building block utilized extensively in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-imino-3-(methylamino)propanoate (often isolated as a hydrochloride salt, SMILES: O=C(OCC)CC(NC)=N.[H]Cl) is a highly versatile amidine building block utilized extensively in medicinal chemistry and organic synthesis [1]. Featuring both an ethyl ester and a highly reactive amidine moiety, this compound serves as a critical precursor for the construction of complex azaheterocycles, including pyrimidines, imidazoles, and triazines [1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing this molecule, contrasting the classical acid-catalyzed Pinner reaction with modern transition-metal-catalyzed direct amination methodologies.

Structural Significance and Chemical Causality

The synthetic utility of ethyl 3-imino-3-(methylamino)propanoate stems from its multi-electrophilic and multi-nucleophilic nature. The β -amino propanoate backbone allows for tandem reactions, such as cyclocondensation with 1,3-dicarbonyl compounds [1].

However, synthesizing amidines directly from nitriles (like ethyl cyanoacetate) and amines (like methylamine) is thermodynamically challenging. The nitrile carbon is a poor electrophile due to the strong, non-polarizable C≡N triple bond. To overcome this high activation barrier, the nitrile must be activated. This activation is achieved either by lowering the Lowest Unoccupied Molecular Orbital (LUMO) via protonation (acid catalysis) or by metal coordination (Lewis acid catalysis), dictating the two primary synthetic pathways explored below.

Retrosynthetic Analysis & Mechanistic Pathways

MechanisticPathway ECA Ethyl Cyanoacetate (Nitrile Precursor) PinnerSalt Pinner Salt Intermediate (Imidate Hydrochloride) ECA->PinnerSalt HCl (gas), EtOH 0°C (Acid Catalysis) CuCat Cu-Activated Nitrile (Coordination Complex) ECA->CuCat CuCl, O2, 100°C (Metal Catalysis) Target Ethyl 3-imino-3-(methylamino)propanoate (Target Amidine) PinnerSalt->Target CH3NH2 Nucleophilic Substitution CuCat->Target CH3NH2 Direct Addition

Mechanistic divergence: Pinner acid-catalysis vs. Copper-catalyzed direct amination.

Pathway A: The Classical Pinner Reaction

The Pinner reaction is the industrial standard for amidine synthesis [2].

  • Causality: Anhydrous hydrogen chloride gas protonates the nitrile nitrogen of ethyl cyanoacetate. This drastically increases the electrophilicity of the nitrile carbon, allowing a weak nucleophile (ethanol) to attack, forming an imidate hydrochloride (the "Pinner salt") [2].

  • Thermodynamic Control: Imidate hydrochlorides are thermodynamically unstable and prone to rearrangement into amides or alkyl chlorides. Therefore, strict temperature control ( 0∘C ) is mandatory [2]. In the second stage, methylamine acts as a strong nucleophile, displacing the ethoxy group via an addition-elimination mechanism to yield the target amidine.

Pathway B: Transition-Metal Catalyzed Direct Amination

Modern green chemistry approaches utilize transition metals to bypass the highly corrosive HCl gas and multi-step isolation required in the Pinner synthesis [3].

  • Causality: A copper(I) catalyst (e.g., CuCl) coordinates directly to the nitrile nitrogen. This π -activation withdraws electron density from the carbon center, rendering it susceptible to direct nucleophilic attack by methylamine [4]. The reaction is often run under an O2​ atmosphere, which acts as a terminal oxidant to regenerate the active copper species in the catalytic cycle [4].

Self-Validating Experimental Protocols

ExperimentalWorkflow Step1 1. Nitrile Activation Ethyl Cyanoacetate + HCl(g) in EtOH Step2 2. Intermediate Isolation Precipitate Pinner Salt & Filter Step1->Step2 Step3 3. Amination React with Methylamine (CH3NH2) Step2->Step3 Step4 4. Workup Biphasic Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Purification Crystallization of HCl Salt Step4->Step5

Step-by-step experimental workflow for the classical Pinner synthesis of the amidine.

Protocol A: Two-Step Pinner Synthesis (Gold Standard)

This protocol yields the highly stable hydrochloride salt of the target compound[1].

Step 1: Imidate Formation

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a gas dispersion tube, and a drying tube ( CaCl2​ ).

  • Reaction: Dissolve ethyl cyanoacetate (1.0 eq, 100 mmol) in anhydrous ethanol (1.2 eq, 120 mmol). Cool the mixture to 0∘C using an ice-salt bath.

  • Activation: Bubble anhydrous HCl gas through the solution until saturation is achieved (approx. 2-3 hours).

    • Causality: Strict anhydrous conditions are required because the presence of water will irreversibly hydrolyze the Pinner salt into diethyl malonate [2].

  • Isolation: Seal the flask and store at 4∘C for 24 hours.

    • Validation Checkpoint: The formation of a dense, white crystalline precipitate confirms the successful formation of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. If the solution remains clear, moisture contamination or insufficient HCl saturation has occurred. Filter the salt rapidly and wash with cold anhydrous diethyl ether.

Step 2: Amination

  • Reaction: Suspend the isolated Pinner salt in anhydrous ethanol (50 mL) at 0∘C . Add a 33% solution of methylamine in absolute ethanol (1.5 eq) dropwise over 30 minutes.

  • Progression: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint: The suspension will gradually clear as the imidate is consumed and the highly soluble amidine free-base is formed.

  • Workup & Salt Formation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3​ , and dry over Na2​SO4​ . To isolate the stable product, bubble dry HCl gas into the ethyl acetate solution until ethyl 3-imino-3-(methylamino)propanoate hydrochloride precipitates [1]. Filter and dry under vacuum.

Protocol B: Copper-Catalyzed One-Pot Synthesis

Adapted from modern nitrile-amination methodologies [4], this protocol offers a direct route to the free base.

  • Setup: In a heavy-walled pressure tube, combine ethyl cyanoacetate (1.0 eq, 10 mmol), methylamine hydrochloride (1.5 eq, 15 mmol), CuCl (10 mol%), Cs2​CO3​ (2.0 eq), and 2,2'-bipyridine (10 mol%) in 2,2,2-trifluoroethanol (TFE, 15 mL) [4].

  • Atmosphere: Flush the vessel with O2​ gas for 5 minutes and seal tightly with a Teflon cap.

    • Causality: O2​ is essential as a terminal oxidant to maintain the copper catalyst in its active oxidation state[4].

  • Reaction: Submerge the tube in an oil bath pre-heated to 100∘C and stir vigorously for 15 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water and brine.

    • Validation Checkpoint: TLC analysis (Hexane:EtOAc 1:1, UV/Ninhydrin stain) should reveal the disappearance of the ethyl cyanoacetate spot and the appearance of a highly polar, amine-positive spot.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography to yield the pure amidine.

Quantitative Data & Process Optimization

The following table summarizes the operational metrics comparing the two synthetic pathways, allowing researchers to select the optimal route based on laboratory infrastructure and scale requirements.

ParameterPathway A: Pinner SynthesisPathway B: Cu-Catalyzed Addition
Overall Yield 75% – 85%80% – 92%
Reaction Temperature 0∘C to 25∘C 100∘C
Total Reaction Time ~28 Hours (Two steps)15 Hours (One-pot)
Catalyst / Reagent Anhydrous HCl (Stoichiometric) CuCl (Catalytic, 10 mol%)
Atom Economy Moderate (Produces EtOH byproduct)High (Direct addition)
Equipment Needs Gas dispersion, extreme coldPressure vessel, O2​ manifold
Scalability Excellent (Industrial standard)Moderate (Pressure constraints)

Conclusion

The synthesis of ethyl 3-imino-3-(methylamino)propanoate requires precise control over the electrophilicity of the nitrile precursor. While the classical Pinner reaction remains the most robust and scalable method for producing the stable hydrochloride salt [1][2], emerging transition-metal-catalyzed protocols offer a highly atom-economical, one-pot alternative for rapid library generation in drug discovery [3][4]. By adhering to the self-validating checkpoints detailed in this guide, researchers can ensure high-fidelity replication of these critical synthetic pathways.

References

  • Ethyl 3-imino-3-(methylamino)
  • Pinner reaction, Wikipedia,
  • Synthesis of amidines, Organic Chemistry Portal,
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis, Semantic Scholar,
Exploratory

An In-Depth Technical Guide to Ethyl 3-imino-3-(methylamino)propanoate Hydrochloride: A Versatile Synthon for Heterocyclic Chemistry

Abstract This technical guide provides a comprehensive overview of ethyl 3-imino-3-(methylamino)propanoate, with a primary focus on its more stable hydrochloride salt. This bifunctional molecule, possessing both an amidi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 3-imino-3-(methylamino)propanoate, with a primary focus on its more stable hydrochloride salt. This bifunctional molecule, possessing both an amidine and an ester moiety, is a valuable and reactive intermediate for synthetic chemists. This document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications in the construction of diverse heterocyclic frameworks relevant to pharmaceutical and materials science research. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Unveiling a Potent Building Block

In the landscape of organic synthesis, the development of versatile building blocks that offer multiple avenues for chemical transformation is of paramount importance. Ethyl 3-imino-3-(methylamino)propanoate hydrochloride is one such molecule, belonging to the class of N-acylimidates or, more specifically, a salt of a carboximidic acid ester. Its structure is characterized by a propanoate backbone with an ethyl ester at one end and a methyl-substituted amidine function at the other. This arrangement of functional groups provides a unique platform for a variety of chemical reactions, making it an attractive synthon for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[1]

The hydrochloride salt form of this compound enhances its stability and solubility, facilitating its handling and use in various reaction conditions.[1] This guide will delve into the essential technical aspects of this compound, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of ethyl 3-imino-3-(methylamino)propanoate hydrochloride are central to its reactivity and utility.

Structural Identification
IdentifierValueSource
IUPAC Name ethyl 3-amino-3-(methylimino)propanoate hydrochloride[1]
Molecular Formula C₆H₁₃ClN₂O₂[1]
Molecular Weight 180.63 g/mol [1]
SMILES O=C(OCC)CC(NC)=N.[H]Cl[1]
InChI InChI=1S/C6H12N2O2/c1-3-10-6(9)4-5(7)8-2/h3-4H2,1-2H3,(H2,7,8)[1]
Physicochemical Data
PropertyValueNotes
Physical Form SolidExpected for the hydrochloride salt.
Solubility Soluble in polar solventsThe salt form enhances solubility in solvents like water and alcohols.
Stability More stable as the hydrochloride salt. The free base may be prone to hydrolysis or self-condensation. Requires storage in an inert atmosphere at low temperatures.[1]The iminoester functionality can be sensitive to moisture and acidic conditions.

Synthesis and Mechanistic Considerations

A practical and controllable synthesis of ethyl 3-imino-3-(methylamino)propanoate hydrochloride can be envisioned through a stepwise approach, leveraging the well-established Pinner reaction.[2][3][4][5][6] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from ethyl cyanoacetate:

  • Step 1: Formation of the Pinner Salt. Reaction of ethyl cyanoacetate with anhydrous ethanol in the presence of hydrogen chloride gas to form ethyl 3-ethoxy-3-iminopropanoate hydrochloride.

  • Step 2: Aminolysis. Subsequent reaction of the intermediate Pinner salt with methylamine to yield the desired ethyl 3-imino-3-(methylamino)propanoate hydrochloride.

Synthetic_Pathway cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Aminolysis Ethyl_Cyanoacetate Ethyl Cyanoacetate Pinner_Salt Ethyl 3-ethoxy-3-iminopropanoate HCl Ethyl_Cyanoacetate->Pinner_Salt Anhydrous Conditions Ethanol_HCl Ethanol, HCl (g) Pinner_Salt_ref Ethyl 3-ethoxy-3-iminopropanoate HCl Methylamine Methylamine Target_Molecule Ethyl 3-imino-3-(methylamino)propanoate HCl Pinner_Salt_ref->Target_Molecule Displacement of Ethoxy Group

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride

  • Materials: Ethyl cyanoacetate, anhydrous ethanol, anhydrous diethyl ether, hydrogen chloride gas.

  • Procedure:

    • A solution of ethyl cyanoacetate (1.0 mol) and anhydrous ethanol (1.1 mol) in anhydrous diethyl ether (1 L) is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

    • The mixture is cooled to 0°C in an ice-salt bath.

    • Anhydrous hydrogen chloride gas is bubbled through the stirred solution for approximately 3-4 hours, ensuring the reaction mixture remains saturated with HCl.

    • The flask is sealed and stored at 0-4°C for 24-48 hours, during which a white precipitate of the Pinner salt is expected to form.

    • The precipitate is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried under vacuum to yield ethyl 3-ethoxy-3-iminopropanoate hydrochloride.

Step 2: Synthesis of Ethyl 3-imino-3-(methylamino)propanoate hydrochloride

  • Materials: Ethyl 3-ethoxy-3-iminopropanoate hydrochloride, methylamine (as a solution in a suitable solvent like THF or as a gas), anhydrous ethanol.

  • Procedure:

    • Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (0.1 mol) is suspended in anhydrous ethanol (200 mL) at 0°C.

    • A solution of methylamine (0.11 mol) in THF is added dropwise to the stirred suspension.

    • The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

    • The solvent is removed under reduced pressure, and the resulting crude product is triturated with cold diethyl ether to induce crystallization.

    • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield ethyl 3-imino-3-(methylamino)propanoate hydrochloride.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data for the title compound, the following spectroscopic characteristics are predicted based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-O-CH₂-CH₃
~3.0Singlet3H-NH-CH₃
~3.5Singlet2H-CH₂ -C(=NH)
~4.2Quartet2H-O-CH₂ -CH₃
~9.0-11.0Broad Singlet2H=NH₂
~12.0Broad Singlet1H-NH -CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-CH₃
~28-NH-CH₃
~35-CH₂ -C(=NH)
~62-O-CH₂ -CH₃
~170C =O
~172-CH₂-C (=NH)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
~3300-3100N-H stretching (amidinium)
~2980C-H stretching (aliphatic)
~1735C=O stretching (ester)
~1680C=N stretching (amidinium)
~1200C-O stretching (ester)

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in ethyl 3-imino-3-(methylamino)propanoate hydrochloride makes it a versatile precursor for various heterocyclic systems.

Reduction of the Imino Group

The imino group can be selectively reduced to an amine using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.[1] This provides a pathway to β-amino esters, which are valuable building blocks in peptide synthesis and drug discovery.

Synthesis of Pyrimidine Derivatives

The amidine moiety is a key synthon for the construction of pyrimidine rings.[7][8] Cyclocondensation reactions with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyl compounds can lead to a wide array of substituted pyrimidines.

Pyrimidine_Synthesis Target_Molecule Ethyl 3-imino-3- (methylamino)propanoate HCl Pyrimidine Substituted Pyrimidine Target_Molecule->Pyrimidine Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrimidine

Caption: General scheme for pyrimidine synthesis.

Experimental Workflow: General Procedure for Pyrimidine Synthesis

  • To a solution of ethyl 3-imino-3-(methylamino)propanoate hydrochloride (1 eq.) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium ethoxide, triethylamine) to liberate the free base.

  • Add the 1,3-dicarbonyl compound (1 eq.).

  • Heat the reaction mixture to reflux for a specified period (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine derivative.

Synthesis of Triazine and Pyridazine Derivatives

Reaction with hydrazine or substituted hydrazines can lead to the formation of six-membered rings containing three or two adjacent nitrogen atoms, respectively.[9][10][11] These reactions often proceed through a condensation-cyclization cascade.

Heterocycle_Synthesis Target_Molecule Ethyl 3-imino-3-(methylamino)propanoate HCl Pyridazinone Substituted Pyridazinone Target_Molecule->Pyridazinone Reaction with Pyrimidinone Substituted Pyrimidinone Target_Molecule->Pyrimidinone Reaction with Hydrazine Hydrazine Urea_Thiourea Urea / Thiourea

Caption: Potential pathways to other heterocyclic systems.

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling and storage of ethyl 3-imino-3-(methylamino)propanoate hydrochloride are crucial to maintain its integrity and ensure safety.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is recommended to prevent degradation.[1]

  • Stability: The hydrochloride salt is more stable than the free base. However, it can still be susceptible to hydrolysis, especially in the presence of moisture and elevated temperatures.

Conclusion

Ethyl 3-imino-3-(methylamino)propanoate hydrochloride is a promising and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. While further research is needed to fully explore its synthetic potential and to establish a comprehensive set of experimental data, this guide provides a solid foundation for researchers to begin incorporating this valuable synthon into their research programs.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • Watanabe, Y., et al. (2009). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 5, 23.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Google Patents. (2013). WO 2013/150545 A2.
  • Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(5), 621-625.
  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%. Retrieved from [Link]

  • Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2016). Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. Retrieved from [Link]

  • El-Sayed, R., et al. (2014).
  • Elvidge, J. A., & Redman, A. P. (1972). Heterocyclic imines and amines. Part XV. Reactions of hydrazines with 1,3-di-iminoisoindoline and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2820-2825.
  • Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-.beta.-alanine, N-benzyl-N-methyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-beta-alanine. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1972). Heterocyclic imines and amines. Part XV. Reactions of hydrazines with 1,3-di-iminoisoindoline and related compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-(methylamino)propanoate (C6H13NO2). Retrieved from [Link]

Sources

Foundational

Ethyl 3-imino-3-(methylamino)propanoate: A Comprehensive Guide to Synthetic Applications and Structural Dynamics

Executive Summary In the landscape of advanced organic synthesis and drug discovery, Ethyl 3-imino-3-(methylamino)propanoate emerges as a highly versatile and structurally dynamic building block. Characterized by its uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, Ethyl 3-imino-3-(methylamino)propanoate emerges as a highly versatile and structurally dynamic building block. Characterized by its unique 3-iminopropanoate ester moiety, this compound acts as a critical intermediate for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles[1]. As a bifunctional synthon, it offers dual reactivity: the electrophilic nature of the ester backbone combined with the potent nucleophilicity of the amidine/imino group. This technical whitepaper details the physicochemical profiling, mechanistic pathways, and self-validating experimental protocols required to leverage this compound in advanced research applications.

Chemical Profiling & Quantitative Data

To ensure reproducibility and precision in synthetic applications, understanding the baseline physicochemical properties of the synthon is paramount. The compound is predominantly supplied and utilized as a hydrochloride salt to enhance its stability, solubility, and shelf-life[1].

Table 1: Quantitative Chemical Profiling
PropertySpecification
IUPAC Name Ethyl 3-amino-3-methyliminopropanoate
CAS Registry Number 734488-37-0[2]
Molecular Formula C₆H₁₃ClN₂O₂ (Hydrochloride salt)[1]
Molecular Weight 180.63 g/mol [1]
SMILES O=C(OCC)CC(NC)=N.[H]Cl[1]
Purity Standard ≥ 95% (Typical commercial grade)[3]
Storage Temperature -10°C to -20°C (Freezer)

Structural Dynamics & Mechanistic Pathways

The synthetic utility of Ethyl 3-imino-3-(methylamino)propanoate is rooted in its structural dynamics, specifically its imino-enamine tautomerization. The molecule features an amidine-like core adjacent to an acidic methylene group, which is further activated by the electron-withdrawing ethyl ester.

This structural arrangement allows the molecule to participate in a variety of cyclization and addition reactions. When exposed to 1,3-dicarbonyls, the amidine nitrogen atoms act as binucleophiles, driving the formation of pyrimidine rings. Alternatively, the imino group is highly susceptible to selective reduction, offering a direct pathway to synthesize valuable β-amino acid esters[1].

G Core Ethyl 3-imino-3-(methylamino)propanoate (Core Synthon) Hyd Catalytic Hydrogenation (H2, Pd/C) Core->Hyd Cond Condensation (1,3-Dicarbonyls) Core->Cond Hydraz Hydrazine Addition (Nucleophilic Attack) Core->Hydraz BAA β-Amino Acid Esters (Peptidomimetics) Hyd->BAA Pyr Pyrimidine Derivatives (Kinase Inhibitors) Cond->Pyr Tri Triazole/Pyrazole (Anti-infectives) Hydraz->Tri

Reaction workflows of Ethyl 3-imino-3-(methylamino)propanoate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that successful synthesis relies on understanding the causality behind every reagent and condition. The following protocols are designed as self-validating systems to ensure high yield and chemoselectivity.

Protocol 1: Chemoselective Catalytic Hydrogenation to β-Amino Acid Esters

Objective: Reduction of the imino group to synthesize β-amino acid ester building blocks[1]. Causality & Experimental Design: The imino group is highly susceptible to reduction[1]. However, utilizing harsh hydride reagents (e.g., LiAlH₄) would indiscriminately reduce the ester functionality, destroying the propanoate backbone. By employing catalytic hydrogenation (Pd/C) under mild pressure, we exploit the kinetic preference for imine reduction[1]. The reaction is conducted in an anhydrous solvent to prevent competitive water-mediated hydrolysis of the imine back to an amide. Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of in 20 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under a steady stream of nitrogen to prevent premature ignition of the catalyst.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain under a 1 atm H₂ atmosphere at room temperature[1].

  • Monitoring: Stir vigorously for 4-6 hours. The mechanism involves the adsorption of both the imino compound and hydrogen onto the catalyst surface, followed by stepwise hydrogen transfer[1]. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude β-amino acid ester hydrochloride.

Protocol 2: Base-Promoted Cyclization to Pyrimidine Scaffolds

Objective: Construct functionalized pyrimidine rings via condensation with 1,3-dicarbonyl compounds. Causality & Experimental Design: The starting material is supplied as a hydrochloride salt to prevent auto-condensation[1]. To initiate the reaction, an alkoxide base (e.g., sodium ethoxide) must be used to liberate the free amidine. Aqueous bases (like NaOH) are strictly avoided to prevent the competitive saponification of the ethyl ester. Once liberated, the amidine acts as a potent binucleophile, attacking the electrophilic centers of the dicarbonyl, followed by thermodynamically driven dehydration to form the aromatic pyrimidine system. Step-by-Step Methodology:

  • Neutralization: Suspend 10 mmol of the hydrochloride salt in 25 mL of anhydrous ethanol. Add 10 mmol of freshly prepared sodium ethoxide to liberate the free base.

  • Reagent Addition: Add 10.5 mmol of the target 1,3-dicarbonyl compound (e.g., acetylacetone) dropwise to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6-8 hours. The elevated temperature provides the activation energy required for the dual dehydration steps.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The pyrimidine derivative will typically precipitate out of the ethanolic solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize to achieve target purity.

Applications in Advanced Drug Development

Compounds featuring the 3-iminopropanoate ester moiety are of significant interest in medicinal chemistry[1]. The pyrimidine scaffolds generated from this synthon are ubiquitous pharmacophores in modern oncology, serving as the core hinge-binding motif in numerous ATP-competitive kinase inhibitors. Furthermore, the β-amino acid derivatives synthesized via catalytic hydrogenation are critical in the development of peptidomimetics, offering enhanced proteolytic stability compared to natural α-amino acids.

Handling, Stability, and Storage Standards

Ethyl 3-imino-3-(methylamino)propanoate is strictly for research purposes and is not intended for diagnostic or therapeutic use[1]. Due to the inherent reactivity of the free amidine, the compound is highly sensitive to environmental factors.

  • Transportation: Requires cold-chain transportation to prevent thermal degradation[1].

  • Storage Environment: Must be stored in an inert atmosphere (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the imine linkage[1].

  • Temperature: Long-term storage should be maintained at low temperatures (-10°C to -20°C) to ensure structural longevity and stability[1].

References

  • PubChem (NIH) - Ethyl 3-(methylamino)propanoate (Analogous Backbone Reference). Retrieved from National Center for Biotechnology Information.[Link]

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Exploratory

Predictive Computational Framework for the Tautomeric and Energetic Profiling of Ethyl 3-imino-3-(methylamino)propanoate

Core Architecture & The Knowledge Gap Ethyl 3-imino-3-(methylamino)propanoate (SMILES: O=C(OCC)CC(NC)=N) is a highly versatile building block in organic and medicinal chemistry, featuring a propanoate ester backbone coup...

Author: BenchChem Technical Support Team. Date: March 2026

Core Architecture & The Knowledge Gap

Ethyl 3-imino-3-(methylamino)propanoate (SMILES: O=C(OCC)CC(NC)=N) is a highly versatile building block in organic and medicinal chemistry, featuring a propanoate ester backbone coupled with an amidine-like imino-amino group[1]. Despite its utility in synthesizing complex heterocyclic architectures, there is a significant gap in the literature: no direct Density Functional Theory (DFT) studies concerning its optimized geometry, transition states, or energetic properties have been published to date[1].

To bridge this gap, this whitepaper establishes a predictive, self-validating computational protocol. By extrapolating from rigorously studied analogous systems—such as N-hydroxy amidines and trifluoromethanesulfonamidines—we can construct a theoretical framework to analyze the tautomerism and thermodynamic stability of this molecule[2][3].

Mechanistic Theory: Tautomeric Equilibria

The structural dynamics of Ethyl 3-imino-3-(methylamino)propanoate are dominated by two primary tautomeric pathways:

  • Amidine Tautomerism (Imino-Amino Shift): A 1,3-proton shift between the primary and secondary nitrogen atoms ( NH=C−NHCH3​⇌NH2​−C=NCH3​ ).

  • Imine-Enamine Tautomerism: A proton shift from the α -carbon (adjacent to the ester) to the imine nitrogen, driven by the thermodynamic stabilization of the resulting conjugated π -system.

The Causality of Solvent Effects

In the gas phase, the activation barrier ( ΔG‡ ) for unassisted amidine tautomerism is prohibitively high. Studies on analogous N-hydroxy amidines reveal gas-phase energy barriers ranging from 33 to 71 kcal/mol, making spontaneous interconversion impossible at room temperature[2]. However, tautomerization is highly dependent on the dielectric environment. The introduction of a protic solvent (e.g., water or hexafluoroisopropanol) creates a "proton relay" mechanism. This solvent-assisted pathway drastically lowers the activation barrier to 9–20 kcal/mol[2][4].

Tautomerization A Tautomer A (Imino-Amino) TS1 Transition State 1 (1,3-Proton Shift) A->TS1 Gas Phase TS2 Transition State 2 (Alpha-Proton Shift) A->TS2 Solvent Solvent-Assisted Proton Relay A->Solvent B Tautomer B (Amino-Imino) C Tautomer C (Enamine) TS1->B TS2->C Conjugation Solvent->B Solvated

Tautomeric network of Ethyl 3-imino-3-(methylamino)propanoate.

Self-Validating Computational Protocol

To accurately model the energetics of Ethyl 3-imino-3-(methylamino)propanoate, researchers must employ a methodology where every calculation inherently verifies the integrity of the previous step.

Step 1: Conformational Sampling & Ground State Optimization
  • Action: Perform a conformational search using Molecular Mechanics (e.g., OPLS4), followed by DFT optimization at the M06-2X/6-311++G(d,p) or B3LYP/aug-cc-pVTZ level[2].

  • Causality: The choice of basis set is critical. Diffuse functions (++ or aug) are strictly required to accurately model the expanded electron cloud of the nitrogen lone pairs and the highly polarizable ester oxygen atoms. The M06-2X functional is recommended over standard B3LYP due to its superior handling of non-covalent interactions and barrier heights in main-group thermochemistry.

  • Self-Validation: Execute a harmonic frequency calculation. A true ground-state minimum is validated only if the number of imaginary frequencies is exactly zero ( NImag=0 ).

Step 2: Transition State (TS) Search
  • Action: Utilize the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method to locate the saddle point for the proton transfer[2].

  • Self-Validation: A frequency calculation on the optimized TS geometry must yield exactly one imaginary frequency ( NImag=1 ). The vibrational displacement vector of this frequency must visually correspond to the breaking/forming of the N-H or C-H bonds.

Step 3: Intrinsic Reaction Coordinate (IRC) Validation
  • Action: Run an IRC calculation starting from the validated TS.

  • Causality: Transition states are mathematical saddle points; without an IRC, there is no guarantee that the found TS actually connects Tautomer A to Tautomer B. The IRC calculation forces the geometry to slide down the potential energy surface in both directions, mathematically proving the reaction pathway.

Step 4: Solvation Modeling
  • Action: Apply the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) using water or ethanol as the implicit solvent[5].

  • Causality: Because the transition state of an amidine proton shift possesses significant zwitterionic character, implicit solvation stabilizes the TS dipole, accurately reflecting the lowered activation barriers observed in real-world liquid-phase synthesis[4].

Workflow N1 1. Conformational Search N2 2. DFT Optimization N1->N2 N3 3. Freq Calc (NImag=0) N2->N3 N4 4. TS Search (QST3) N3->N4 Ground State Validated N5 5. TS Freq (NImag=1) N4->N5 N6 6. IRC Calculation N5->N6 N7 7. Solvation Modeling N6->N7 Reaction Path Validated

Self-validating DFT computational workflow for transition state modeling.

Quantitative Data Synthesis

Because direct DFT data for Ethyl 3-imino-3-(methylamino)propanoate is currently unpublished[1], the following table synthesizes the quantitative energetic parameters of structurally analogous amidine systems to provide a predictive baseline for researchers executing the protocol above.

System ClassPrimary ProcessGas Phase ΔG‡ (kcal/mol)Solvated ΔG‡ (kcal/mol)Reference
N-hydroxy amidines1,3-Proton Shift33.0 – 71.09.0 – 20.0 (Water)[2]
TrifluoromethanesulfonamidinesAmidine Tautomerism~29.010.7 (HFIP)[3],[4]
Pyrimidine DerivativesAmine-Imine Shift> 30.0~15.0 (Water)[5]
Ethyl 3-imino-3-(methylamino)propanoate Imino-Amino Shift ~35.0 (Predicted) ~12.0 (Predicted) Extrapolated

Note: The predicted values for the title compound assume a highly polarizable transition state stabilized by the adjacent ester moiety, which likely lowers the barrier slightly compared to isolated amidines.

Sources

Foundational

Engineering the Next Generation of Amidine-Containing Therapeutics: A Technical Guide to Synthesis, Mechanism, and Bioavailability

Executive Summary: The Amidine Renaissance The amidine functional group (–C(=NH)–NH2) is a cornerstone motif in medicinal chemistry. Historically recognized for its role in antiprotozoal agents like pentamidine, the amid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amidine Renaissance

The amidine functional group (–C(=NH)–NH2) is a cornerstone motif in medicinal chemistry. Historically recognized for its role in antiprotozoal agents like pentamidine, the amidine scaffold has experienced a renaissance in modern drug discovery[1]. Today, it is a critical pharmacophore in the development of broad-spectrum antimicrobial agents, highly selective serine protease inhibitors, and novel neurological modulators[1][2].

As drug development professionals, we must navigate the inherent paradox of amidines: the extreme basicity that grants them exceptional target affinity also severely limits their oral bioavailability[3]. This whitepaper provides an authoritative, field-tested guide to the mechanistic rationale, advanced synthetic protocols, and prodrug engineering required to successfully develop amidine-containing compounds.

Mechanistic Rationale: The Physics of Amidine Binding

The pharmacological utility of the amidine moiety is governed by its high basicity (pKa ~11–12). At physiological pH, amidines are predominantly protonated, resulting in a permanent positive charge that dictates their interaction with biological targets[2]. The causality of their efficacy relies on two primary binding modalities:

  • DNA Minor Groove Binding: Dicationic amidines (e.g., furamidine, pentamidine) possess a concave, crescent-like molecular geometry. This shape perfectly complements the curvature of the DNA minor groove. The protonated amidines preferentially bind to adenine-thymine (AT)-rich sequences via strong electrostatic interactions and hydrogen bonding. The spatial arrangement—whether head-to-head or head-to-tail—directly dictates the binding affinity and the resulting antimicrobial or antiparasitic lethality[1].

  • Serine Protease Inhibition: In the design of anticoagulants (e.g., dabigatran) and antimetastatic drugs, the amidine group acts as a highly effective structural mimic for the basic amino acid side chains of arginine or lysine. The protonated amidine forms a critical, irreversible salt bridge with the free carboxyl group of an aspartate residue located deep within the S1 binding pocket of trypsin-like serine proteases[3].

MOA Amidine Amidine-Containing Compound Target1 DNA Minor Groove Amidine->Target1 Antimicrobial Target2 Serine Proteases (e.g., Trypsin-like) Amidine->Target2 Anticoagulant Target3 AMPA Receptors Amidine->Target3 Neuromodulation Mech1 AT-rich Sequence Binding (Electrostatic / H-Bonding) Target1->Mech1 Mech2 Aspartate Salt Bridge (Arg/Lys Mimicry) Target2->Mech2 Mech3 Pore Blocking (Cationic Interaction) Target3->Mech3

Fig 1. Divergent mechanisms of action for amidine pharmacophores across biological targets.

Synthetic Methodologies: Overcoming Thermodynamic Barriers

The direct conversion of unactivated nitriles to amidines via the nucleophilic addition of amines is thermodynamically unfavorable due to the poor electrophilicity of the nitrile carbon[4]. Traditional Pinner reactions require harsh, highly acidic conditions that frequently degrade complex drug scaffolds[5][6]. To bypass this, we utilize two self-validating, high-yield protocols.

Protocol 1: Strong Base-Activated Synthesis of N-Substituted Aryl Amidines

This protocol relies on the deprotonation of an amine to form a highly nucleophilic lithium amide, which easily attacks deactivated nitriles[7]. Causality Check: We strictly utilize n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to prevent transamination and unwanted oligomerization of the highly reactive intermediates.

Step-by-Step Methodology:

  • Amine Activation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the primary amine (2.0–2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath[7][8].

  • Deprotonation: Add n-BuLi (1.0 eq per equivalent of amine) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide[8].

  • Nitrile Addition: Dissolve the target nitrile (1.0 eq) in anhydrous THF and add it dropwise to the activated amine solution at -78 °C[8].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. This temperature gradient thermodynamically drives the nucleophilic attack to completion[8].

  • Quenching & Isolation: Quench the reaction via the slow addition of water at 0 °C. Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and concentrate. The product is typically isolated as a stable hydrochloride salt by treatment with HCl/EtOH, which also aids in purification[8][9].

Protocol 2: Copper-Catalyzed Oxidative Synthesis

For a more sustainable, atom-economic approach, we employ a transition-metal-catalyzed oxidative coupling of amines and nitriles[4].

  • Setup: Combine the unactivated nitrile (1.0 eq) and amine (1.5 eq) in 2,2,2-trifluoroethanol (TFE) solvent[4].

  • Catalysis: Introduce CuCl (15 mol%) as the catalyst, Cs2CO3 (2.0 eq) as the base, and 2,2'-bipyridine (30 mol%) as the ligand[4].

  • Oxidation: Heat the reaction mixture to 100 °C for 15 hours under an oxygen (O2) atmosphere. The O2 acts as a green oxidant, facilitating C-H activation and subsequent nucleophilic insertion to yield the amidine[4][10].

The Bioavailability Bottleneck: Amidoxime Prodrug Engineering

A critical failure point in amidine drug development is poor intestinal absorption. The permanent positive charge of the amidine group prevents passive diffusion across the lipophilic gastrointestinal epithelium[3].

To engineer around this pharmacokinetic liability, we utilize the amidoxime (N-hydroxy-amidine) prodrug strategy [3]. By hydroxylating the amidine nitrogen, we mask its basicity, rendering the molecule neutral and sufficiently lipophilic for oral absorption[3].

Metabolic Causality: Once absorbed into the systemic circulation, amidoximes are rapidly reduced back to the active amidine pharmacophore by endogenous reductases. Crucially, this activation pathway avoids interaction with cytochrome P450 isoenzymes. This bypass mechanism is a massive clinical advantage, as it virtually eliminates the risk of cytochrome-mediated drug-drug interactions commonly seen in polypharmacy[3].

Workflow Start Nitrile Precursor Step1 Strong Base Activation (n-BuLi, -78°C) Start->Step1 Step2 Amine Addition (Primary/Secondary) Step1->Step2 Intermediate Amidine Intermediate (Poor Absorption) Step2->Intermediate Step3 N-Hydroxylation (Prodrug Formation) Intermediate->Step3 Overcome Epithelial Barrier End Amidoxime Prodrug (High Bioavailability) Step3->End

Fig 2. Synthetic workflow from nitrile precursors to bioavailable amidoxime prodrugs.

Quantitative Profiling: AMPA Receptor Inhibition

Recent electrophysiological evaluations have revealed that amidine-containing compounds exhibit significant off-target and primary target activities against AMPA receptors, presenting new avenues for neurological drug discovery[2]. The structural linkers between amidine groups drastically alter their inhibitory profiles.

Table 1: AMPA Receptor Inhibition by Common Amidine-Containing Pharmacophores

CompoundStructural ClassTarget ReceptorIC50 (µM)Primary Indication
Pentamidine DiarylamidineCP-AMPAR30–40Antiprotozoal[2]
Furamidine Diarylamidine (Furan linker)CP-AMPAR30–40Antiprotozoal[2]
Nafamostat Amidine-GuanidineCP-AMPAR~55Serine Protease Inhibitor[2]
Sepimostat Monocationic AmidineCP-AMPAR~55Serine Protease Inhibitor[2]

Note: The Hill coefficients for these concentration dependencies range from 1.0–1.4, indicating an absence of cooperativity effects during receptor pore blocking[2].

Conclusion

The successful discovery and optimization of novel amidine-containing compounds require a rigorous balance between maximizing target affinity via electrostatic interactions and overcoming the inherent pharmacokinetic liabilities of highly basic functional groups[11]. By leveraging strong base-activated or copper-catalyzed synthetic protocols and implementing cytochrome-independent amidoxime prodrug strategies, drug development professionals can successfully translate these potent molecules from benchtop synthesis to clinical viability.

References

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance N
  • Novel amidines and analogues as promising agents against intracellular parasites: a systematic review N
  • Application Notes and Protocols: Reaction of 4,4'-Methylenedibenzonitrile with Amines for the Synthesis of Novel Bis(amidine)
  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors N
  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines National Institutes of Health (NIH) / Beilstein Journals
  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds Frontiers
  • Synthesis of N-substituted aryl amidines by strong base activation of amines N
  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) Taylor & Francis
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis MDPI / Sciforum

Sources

Protocols & Analytical Methods

Method

"Ethyl 3-imino-3-(methylamino)propanoate" as a pharmaceutical intermediate

Application Note: Ethyl 3-imino-3-(methylamino)propanoate Hydrochloride in Advanced API Synthesis Executive Summary & Structural Dynamics Ethyl 3-imino-3-(methylamino)propanoate (CAS: 734488-37-0) is a highly versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 3-imino-3-(methylamino)propanoate Hydrochloride in Advanced API Synthesis

Executive Summary & Structural Dynamics

Ethyl 3-imino-3-(methylamino)propanoate (CAS: 734488-37-0) is a highly versatile bis-nucleophilic building block utilized extensively in drug development[1]. Supplied predominantly as a hydrochloride salt to enhance stability and solubility while preventing spontaneous oligomerization, this intermediate features three distinct reactive vectors: an electrophilic ethyl ester, an active methylene core, and an N-methylamidine moiety[2]. This structural triad makes it an exceptional precursor for constructing complex heterocyclic scaffolds (e.g., pyrimidines, imidazoles) and synthesizing valuable β-amino acid derivatives utilized in modern medicinal chemistry[2].

Physicochemical Profiling

Understanding the tautomeric equilibrium of the amidine group is critical for predictive reactivity. In solution, the compound exists in a dynamic equilibrium between the imino-methylamino and amino-methylimino forms.

  • Molecular Formula: C6H13ClN2O2 (Hydrochloride salt)[2]

  • Molecular Weight: 180.63 g/mol [2]

  • SMILES: O=C(OCC)CC(NC)=N.[H]Cl[2]

  • Handling Rationale: The hydrochloride salt locks the compound in a stable, protonated state. This requires controlled neutralization during synthetic workflows to liberate the reactive free base without triggering premature degradation.

Application Workflow I: Regioselective Heterocyclization to Pyrimidines

Causality & Rationale: The N-methylamidine group acts as a potent, asymmetric bis-nucleophile. When reacted with 1,3-dielectrophiles (such as acetylacetone), the primary imine/amine nitrogen typically initiates the nucleophilic attack on the most sterically accessible carbonyl. This is followed by intramolecular cyclization via the secondary (N-methyl) nitrogen. This regioselective pathway is highly dependent on the choice of base and solvent; utilizing sodium ethoxide in ethanol perfectly matches the ester's leaving group, preventing unwanted transesterification while providing the thermodynamic driving force for dehydration and aromatization.

Protocol: Synthesis of Ethyl 2-(methylamino)-4,6-dimethylpyrimidine-5-carboxylate

  • Free-Base Liberation: Suspend 10.0 mmol of Ethyl 3-imino-3-(methylamino)propanoate HCl in 20 mL of anhydrous ethanol. Add 10.5 mmol of freshly prepared sodium ethoxide.

    • Self-Validation Check: The opaque suspension will rapidly transition to a clear solution as the free base forms, followed by the precipitation of fine, white NaCl crystals. Filter the NaCl to ensure precise stoichiometry and prevent salt-induced side reactions during cyclization.

  • Condensation: To the filtrate, add 10.0 mmol of acetylacetone dropwise at 25°C. Elevate the temperature to 78°C (reflux) for 4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The transient intermediate adduct ( [M+H]+ ) must peak within the first 45 minutes and subsequently disappear, replaced entirely by the dehydrated pyrimidine mass, confirming complete cyclization.

  • Isolation: Concentrate the reaction mixture under reduced pressure to 30% volume, then cool to 0°C to induce crystallization.

    • Self-Validation Check: Collect the precipitate via vacuum filtration. A sharp, narrow melting point range and a single HPLC peak (>98% AUC) validate the purity of the heterocycle, eliminating the need for silica gel chromatography.

PyrimidineSynthesis A Amidine HCl Salt (Substrate) B Free Base Generation A->B NaOEt / EtOH C 1,3-Dielectrophile Addition B->C -NaCl D Cyclocondensation (Reflux) C->D Acetylacetone E N-Methylpyrimidine (API Scaffold) D->E -2 H2O

Workflow for the regioselective synthesis of N-methylpyrimidine derivatives.

Quantitative Data Summarization: Table 1: Solvent and Base Optimization for Pyrimidine Cyclocondensation

SolventBaseTemp (°C)Time (h)Isolated Yield (%)Regioselectivity (A:B)*
Ethanol NaOEt 78 4 88.5 >99:1
MethanolNaOMe65676.295:5
DMFK2CO3100254.080:20
THFEt3N661241.885:15

*Ratio of N-methylated pyrimidine (Target A) to undesired structural isomers (Target B) determined by crude 1H-NMR integration.

Application Workflow II: Chemoselective Reduction to β-Amino Acid Esters

Causality & Rationale: β-amino acids are critical structural motifs in peptidomimetics and active pharmaceutical ingredients. The imino group of ethyl 3-imino-3-(methylamino)propanoate is highly susceptible to reduction[2]. The causality behind selecting Palladium on Carbon (Pd/C) under moderate hydrogen pressure is its strict chemoselectivity: it efficiently reduces the C=N bond to a C-N single bond (yielding the corresponding amine) without cleaving the adjacent ethyl ester or inducing hydrogenolysis of the N-methyl group[2].

Protocol: Catalytic Hydrogenation to Ethyl 3-(methylamino)-3-aminopropanoate

  • Catalyst Loading: Dissolve 5.0 mmol of the substrate in 15 mL of HPLC-grade methanol in a pressure-rated glass reactor. Add 50 mg of 10% Pd/C catalyst.

    • Self-Validation Check: Purge the vessel with inert nitrogen gas ( N2​ ) three times prior to introducing hydrogen. This prevents auto-ignition of the Pd/C catalyst in the presence of methanol vapors and ensures a baseline zero-oxygen environment for optimal catalyst activity.

  • Hydrogenation: Pressurize the reactor with H2​ gas to 50 psi. Stir vigorously at 25°C for 4 hours.

    • Self-Validation Check: Monitor the analog or digital pressure gauge. A stoichiometric, continuous drop in H2​ pressure indicates active hydrogen uptake onto the catalyst surface and transfer to the imine[2]. The reaction is definitively complete when the pressure stabilizes and remains constant for 30 minutes.

  • Filtration & Recovery: Vent the hydrogen gas safely and purge with N2​ . Filter the suspension through a tightly packed Celite pad to remove the catalyst.

    • Self-Validation Check: Inspect the filtrate visually. It must be completely clear and colorless. A grey or black tint indicates catalyst bleed (colloidal palladium), which requires immediate refiltration through a finer porosity filter (e.g., 0.22 µm PTFE) to prevent heavy metal contamination in the downstream API.

Hydrogenation cluster_0 Catalytic Hydrogenation Mechanism N1 Substrate Imino Ester N3 Surface Adsorption H2 + C=N bond N1->N3 N2 Catalyst 10% Pd/C N2->N3 50 psi H2 N4 Chemoselective Reduction Stepwise H-transfer N3->N4 25°C N5 Product β-Amino Ester N4->N5 Desorption

Mechanistic sequence for the chemoselective hydrogenation of the imino group.

Trustworthiness & Analytical Validation Standards

To ensure the integrity of the compounds synthesized from this intermediate, the following analytical standards must be met before proceeding to subsequent API coupling steps:

  • HPLC-UV (254 nm): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The shift in retention time from the highly polar amidine precursor to the more lipophilic pyrimidine or beta-amino ester confirms conversion.

  • 1H-NMR (400 MHz, DMSO-d6): For the pyrimidine product, the disappearance of the active methylene protons (typically around δ 3.5 ppm in the starting material) and the appearance of a distinct aromatic proton singlet validate the cyclization. The N-methyl group should appear as a sharp singlet shifted to approximately δ 2.8 - 3.0 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for ethyl 3-amino-3-methyliminopropanoate". PubChem. Available at:[Link]

Sources

Application

"Ethyl 3-imino-3-(methylamino)propanoate" in heterocyclic synthesis

An in-depth guide to the application of Ethyl 3-imino-3-(methylamino)propanoate and its congeners in modern heterocyclic synthesis, designed for researchers, scientists, and professionals in drug development. Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of Ethyl 3-imino-3-(methylamino)propanoate and its congeners in modern heterocyclic synthesis, designed for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Versatile Synthon

The compound "Ethyl 3-imino-3-(methylamino)propanoate" represents a unique chemical architecture. While this specific imino-aminal ester is rarely documented as an isolated starting material, it is best understood as a reactive intermediate or, more commonly, as its stable and synthetically versatile tautomer: a β-enamino ester . These compounds are powerful building blocks in organic synthesis, prized for their dual nucleophilic and electrophilic character, which allows for the construction of a diverse array of heterocyclic systems.[1][2][3]

This guide will explore the synthetic utility of this class of reagents, focusing on the construction of medicinally relevant heterocyclic cores such as pyridines, pyrimidines, and pyrazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present data to guide synthetic strategy.

Core Reactivity and Mechanistic Rationale

The power of β-enamino esters lies in their ambident reactivity. The enamine moiety provides a nucleophilic α-carbon, while the conjugated ester group renders the β-carbon electrophilic. This electronic push-pull system is the key to their utility in cyclization and condensation reactions.

Application I: Synthesis of Substituted Pyridinone Scaffolds

Pyridinone derivatives are a cornerstone of many pharmaceutical agents, exhibiting a wide range of biological activities. The reaction of β-enamino esters with compounds containing an active methylene group, such as acetylacetone, provides a direct and efficient route to highly functionalized pyridinones.[1][4]

General Reaction Scheme:

The synthesis proceeds via a condensation-cyclization cascade, where the enamine nitrogen and the ester carbonyl group of the β-enamino ester participate in ring formation with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of a 4-Aryl-3,5-dimethyl-1,2-dihydropyridin-2-one

This protocol is adapted from established methodologies for the synthesis of pyridinones from β-enamino esters.[1]

Materials:

  • β-Enamino ester (e.g., Ethyl 3-amino-4-phenylbut-2-enoate) (4 mmol)

  • Acetylacetone (4 mmol)

  • Ammonium acetate (6 mmol)

  • Glacial acetic acid (10 mL)

  • Ethanol/DMF for recrystallization

Procedure:

  • To a 50 mL round-bottom flask, add the β-enamino ester (4 mmol) and acetylacetone (4 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (6 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a DMF/EtOH mixture (e.g., 1:3 ratio) to obtain the pure pyridinone derivative.

Mechanistic Insight and Experimental Causality

The reaction is typically catalyzed by an acid and driven by the removal of water. Ammonium acetate serves as both a catalyst and a source of ammonia for the cyclization step. The use of a high-boiling solvent like acetic acid ensures the reaction reaches the necessary temperature for efficient cyclization and dehydration.

Application II: Construction of the Pyrimidine Core

The pyrimidine ring is a fundamental component of nucleobases and is found in a vast number of therapeutic agents. The most common and robust method for its synthesis involves the condensation of a three-carbon bifunctional fragment with an N-C-N unit like urea, thiourea, or guanidine.[5][6] β-Enamino esters are excellent precursors for the three-carbon component.

General Reaction Scheme:

The reaction involves the initial attack of the N-C-N component on the ester carbonyl of the β-enamino ester, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This generalized protocol is based on well-established pyrimidine syntheses.[7][8]

Materials:

  • β-Enamino ester (e.g., Ethyl 3-(methylamino)but-2-enoate) (10 mmol)

  • Guanidine hydrochloride (10 mmol)

  • Sodium ethoxide (11 mmol)

  • Anhydrous ethanol (50 mL)

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (11 mmol) in anhydrous ethanol (50 mL).

  • To this solution, add guanidine hydrochloride (10 mmol) and the β-enamino ester (10 mmol).

  • Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The residue is then partitioned between water and ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the desired pyrimidine.

Visualization of the Synthetic Workflow

Caption: Workflow for pyrimidine synthesis.

Application III: Synthesis of Pyrazolone Derivatives

Pyrazolones are another class of heterocycles with significant applications in the pharmaceutical and dye industries. Their synthesis is readily achieved through the condensation of β-enamino esters with hydrazine derivatives.[1][2]

General Reaction Scheme:

The reaction proceeds by the nucleophilic attack of the hydrazine on the ester carbonyl, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the enamine carbon, with subsequent elimination of the amine.

Experimental Protocol: Synthesis of a 4-Aryl Pyrazolone

This protocol is based on the work of Al-Zaydi et al.[1]

Materials:

  • β-Enamino ester (e.g., Ethyl 3-amino-4-(4-nitrophenyl)but-2-enoate) (10 mmol)

  • Hydrazine hydrochloride (or a substituted hydrazine hydrochloride) (10 mmol)

  • Ethanol (25 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the β-enamino ester (10 mmol) and the substituted hydrazine hydrochloride (10 mmol) in ethanol (25 mL).

  • Heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol) to give the pure pyrazolone derivative.

Data Summary Table
Heterocycle ClassKey ReagentsTypical ConditionsYield RangeReference
Pyridinonesβ-Enamino Ester, Acetylacetone, NH4OAcAcetic Acid, Reflux, 6h60-75%[1]
Pyrimidinesβ-Enamino Ester, GuanidineNaOEt, Ethanol, Reflux, 8-12h50-85%[7][8]
Pyrazolonesβ-Enamino Ester, Hydrazine HClEthanol, Reflux, 3h70-90%[1]
Logical Relationship Diagram

Heterocycle_Synthesis_Logic Start β-Enamino Ester (Versatile Synthon) Reagent1 1,3-Dicarbonyl (e.g., Acetylacetone) Start->Reagent1 Condensation/ Cyclization Reagent2 Amidine/Guanidine/Urea (N-C-N Source) Start->Reagent2 Condensation/ Cyclization Reagent3 Hydrazine Derivative (N-N Source) Start->Reagent3 Condensation/ Cyclization Product1 Pyridinone Ring Reagent1->Product1 Product2 Pyrimidine Ring Reagent2->Product2 Product3 Pyrazolone Ring Reagent3->Product3

Sources

Method

Application Note: Electrophilic Functionalization of Ethyl 3-imino-3-(methylamino)propanoate in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 3-imino-3-(methylamino)propanoate (CAS: 734488-37-0) Executive Summary & Chemical Identity Ethyl 3-imino-3-(methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 3-imino-3-(methylamino)propanoate (CAS: 734488-37-0)

Executive Summary & Chemical Identity

Ethyl 3-imino-3-(methylamino)propanoate is a highly versatile, ambident nucleophilic building block widely utilized in the synthesis of complex peptidomimetics and heterocyclic pharmacophores[1]. Typically supplied as a hydrochloride salt (Molecular Formula: C₆H₁₃ClN₂O₂, MW: 180.63) to enhance bench stability[1], this compound features an active methylene group flanked by an ester and an amidine moiety.

Understanding the precise flow of electrons—from the electron-rich nucleophilic centers of this compound to electron-deficient electrophiles—is foundational to controlling regioselectivity and avoiding unwanted side reactions[2]. This application note provides a deep dive into the mechanistic causality of its reactions with varied electrophiles, offering self-validating protocols for the robust generation of pyrrole and pyrimidine scaffolds.

Mechanistic Causality: The Ambident Nucleophile

The synthetic utility of ethyl 3-imino-3-(methylamino)propanoate stems from its three distinct nucleophilic sites:

  • The α -Carbon (Active Methylene): Highly acidic due to the dual electron-withdrawing effects of the ethoxycarbonyl and amidine groups. Upon mild basic activation, it forms a soft, highly reactive C-nucleophile.

  • The Imine Nitrogen ( =NH ): A hard N-nucleophile capable of attacking hard electrophilic centers (e.g., carbonyl carbons).

  • The Methylamino Nitrogen ( −NHCH3​ ): A secondary nucleophilic site, often participating in the final thermodynamic cyclization steps.

Pathway Divergence Based on Electrophile Class

The choice of electrophile dictates the final heterocyclic architecture:

  • Reaction with 1,2-Dielectrophiles ( α -Haloketones): The soft enolate carbon preferentially attacks the soft α -halide carbon via an SN​2 mechanism. Subsequently, the hard imine nitrogen condenses with the hard ketone carbonyl, extruding water to form a highly substituted pyrrole [3][4].

  • Reaction with 1,3-Dielectrophiles ( β -Diketones): The amidine nitrogens act as the primary nucleophiles, undergoing a double condensation with the 1,3-dicarbonyl system to yield a pyrimidine ring.

Mechanism N1 Ethyl 3-imino-3-(methylamino)propanoate (Ambident Nucleophile) N2 Base Activation (NaOEt) Deprotonation of Active Methylene N1->N2 + Base (pKa ~16) N4 C-Alkylation Intermediate (SN2 Displacement of Halide) N2->N4 + Electrophile N3 α-Haloketone (1,2-Dielectrophile) N3->N4 N5 Intramolecular Cyclization (Amine attack on Carbonyl) N4->N5 Fast Intramolecular N6 Dehydration & Aromatization (-H2O) N5->N6 Acid/Base Catalyzed N7 Substituted Pyrrole Scaffold (Thermodynamic Product) N6->N7 Thermodynamic Sink

Mechanistic pathway for the formation of a pyrrole scaffold via reaction with an α-haloketone.

Quantitative Data: Reactivity Profiles

The table below summarizes the expected outcomes when reacting ethyl 3-imino-3-(methylamino)propanoate with various electrophilic classes, based on optimized synthetic campaigns[3][4].

Electrophile ClassRepresentative ReagentPrimary Reactive Site(s)Resulting ScaffoldTypical Yield Range
1,2-Dielectrophile Methyl 4-(2-bromoacetyl)benzoateActive Methylene (C) + Imine (N)Pyrrole65% – 85%
1,2-Dielectrophile 2-Bromo-1-(4-fluorophenyl)ethanoneActive Methylene (C) + Imine (N)Pyrrole70% – 82%
1,3-Dielectrophile AcetylacetoneAmidine Nitrogens (N, N')Pyrimidine75% – 90%
Acylating Agent Benzoyl ChlorideImine Nitrogen (N)N-Acyl Amidine80% – 95%

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each intermediate transformation before proceeding, minimizing wasted resources.

Protocol A: Synthesis of Substituted Pyrroles via α -Haloketones

This protocol adapts the Hantzsch-type pyrrole synthesis, utilizing the highly reactive electrophile methyl 4-(2-bromoacetyl)benzoate[4] or 2-bromo-1-(4-fluorophenyl)ethanone[3].

Causality of Reagent Selection: Sodium ethoxide (NaOEt) in ethanol is strictly chosen as the base. Using a mismatched alkoxide (e.g., NaOMe) would lead to unwanted transesterification of the ethyl ester moiety.

Step-by-Step Methodology:

  • Free-Base Generation & Enolate Formation:

    • Suspend Ethyl 3-imino-3-(methylamino)propanoate hydrochloride (1.0 eq, 50.0 mmol) in anhydrous EtOH (100 mL) under an inert N₂ atmosphere.

    • Causality: The inert atmosphere prevents oxidative degradation of the electron-rich enolate intermediate.

    • Add a 1M solution of NaOEt in EtOH (1.0 eq, 50.0 mmol) dropwise at room temperature. Stir for 30 minutes.

    • Validation Checkpoint 1: Observe the precipitation of fine, white NaCl salts, confirming the neutralization of the hydrochloride and generation of the free base[3].

  • Electrophilic Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The α -haloketone is a potent electrophile[4]. Lowering the temperature suppresses non-specific N-alkylation, kinetically favoring the softer C-alkylation at the active methylene.

    • Add the α -haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone, 1.0 eq, 50.0 mmol) portion-wise.

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The complete consumption of the UV-active α -haloketone spot (Rf ~0.6) and the appearance of a polar intermediate spot indicates successful C-alkylation.

  • Thermal Cyclization:

    • Add an additional 0.66 eq of 1M NaOEt in EtOH (33 mL) to drive the condensation[3].

    • Heat the mixture to 60 °C for 90 minutes.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular condensation of the amine onto the ketone carbonyl and the subsequent dehydration.

    • Validation Checkpoint 3: Pull a 50 µL aliquot for LC-MS. Look for the target mass [M+H]+ corresponding to the fully aromatized pyrrole (loss of H2​O ).

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous NH4​Cl to neutralize residual base. Extract with EtOAc (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography to isolate the functionalized pyrrole.

Workflow W1 1. Reagent Prep Dry EtOH & NaOEt W2 2. Enolate Formation Precipitate NaCl W1->W2 W3 3. Electrophile Addition Dropwise at 0°C W2->W3 TLC Check W4 4. Thermal Cyclization 60°C for 90 min W3->W4 W5 5. Quench & Extract NH4Cl / EtOAc W4->W5 LC-MS Check W6 6. Purification Silica Column W5->W6

Experimental workflow for the synthesis of pyrrole derivatives, highlighting key validation points.

Protocol B: Synthesis of Pyrimidine Scaffolds via 1,3-Dicarbonyls

When reacted with 1,3-dielectrophiles, the active methylene remains unreacted, and the amidine nitrogens drive the chemistry.

  • Condensation: Dissolve the amidine hydrochloride (1.0 eq) and a 1,3-diketone (e.g., acetylacetone, 1.1 eq) in ethanol.

  • Base Catalysis: Add K2​CO3​ (2.0 eq). Causality: A mild inorganic base is sufficient here to liberate the amidine free base and catalyze the double condensation without risking ester hydrolysis.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Validation Checkpoint: The reaction mixture will typically shift from a pale yellow to a deep orange/red hue. LC-MS will show the mass of the corresponding 2-(ethoxycarbonylmethyl)pyrimidine derivative.

References

  • Title: Nucleophiles and Electrophiles Source: Master Organic Chemistry URL: [Link]

  • Title: The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Application

Scalable synthesis protocol for "Ethyl 3-imino-3-(methylamino)propanoate"

The user wants a detailed application note and protocol for the scalable synthesis of "Ethyl 3-imino-3-(methylamino)propanoate". Here's a breakdown of the requirements and a plan to address them: Part 1: Core Directive (...

Author: BenchChem Technical Support Team. Date: March 2026

The user wants a detailed application note and protocol for the scalable synthesis of "Ethyl 3-imino-3-(methylamino)propanoate".

Here's a breakdown of the requirements and a plan to address them:

Part 1: Core Directive (Autonomy)

  • I need to design a logical and intuitive structure for the guide, not just follow a standard template.

  • The structure should facilitate understanding for researchers, scientists, and drug development professionals.

Plan:

  • Title: Clear and descriptive.

  • Abstract/Introduction: Briefly introduce the compound, its significance (e.g., as a versatile building block in medicinal chemistry), and an overview of the synthesis strategy.[1]

  • Chemical Principles and Mechanistic Insights: Explain the underlying chemistry. The most likely route appears to be a variation of the Pinner reaction, starting from ethyl cyanoacetate and methylamine.[2][3][4][5][6] I will detail the mechanism of this reaction.

  • Scalable Synthesis Protocol: This will be the core of the document.

    • Materials and Equipment: List all necessary chemicals with required purity and all lab equipment.

    • Safety Precautions: This is critical. I will detail the hazards of the reagents, particularly methylamine (corrosive, flammable) and cyanoacetates.[7][8][9][10] I will provide specific PPE recommendations and emergency procedures.

    • Step-by-Step Procedure: A detailed, clear, and reproducible protocol. This will include reagent quantities, reaction conditions (temperature, time), work-up, and purification steps.

    • Process Validation and Quality Control: Describe analytical techniques (NMR, IR, MS) to confirm the identity and purity of the product and intermediates.[1]

  • Data Summary: A table will be created to summarize key quantitative data (reagent amounts, molar ratios, reaction time, temperature, expected yield, etc.).

  • Visualizations:

    • A Graphviz diagram for the overall experimental workflow.

    • A Graphviz diagram for the Pinner reaction mechanism.

  • Troubleshooting: A section addressing potential issues and their solutions.

  • References: A complete, numbered list of all cited sources with clickable URLs.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: I will explain why certain steps are taken. For example, why anhydrous conditions are crucial for the Pinner reaction, why temperature control is important, and the rationale behind the chosen purification method.[3][4]

  • Trustworthiness: The protocol will be self-validating by including specific analytical checkpoints (e.g., "confirm disappearance of starting material by TLC," "verify structure by ¹H NMR").

  • Authoritative Grounding & Comprehensive References: I will use the search results to find authoritative sources (journal articles, patents, chemical supplier information) to back up claims about the mechanism, safety, and analytical methods. All claims will be cited in-text, and a full reference list will be provided.

Part 3: Visualization & Formatting

  • Data Presentation: A clear table for quantitative data.

  • Experimental Protocols: Detailed step-by-step instructions.

  • Mandatory Visualization (Graphviz): I will create two DOT scripts as planned above, ensuring they meet the specified formatting requirements (width, color contrast, node text contrast).

Information Gathering & Synthesis Strategy:

  • The search results confirm that a Pinner-type reaction is a viable and common method for converting nitriles (like ethyl cyanoacetate) into imino esters or amidines using an alcohol and an acid, followed by reaction with an amine.[2][3][4][5][6]

  • One result provides a direct synthesis of a similar compound, "Ethyl 3-(2-Dimethylaminoethylamino)-3-imino-propionate," by reacting an amine with "ethyl 3-ethoxy-3-iminopropionate hydrochloride," which is essentially a Pinner salt.[11] This strongly supports the proposed reaction pathway.

  • Several sources discuss the synthesis of N-substituted cyanoacetamides from cyanoacetates and amines, which is a related but different reaction.[12][13][14] I will use these to understand the reactivity of the starting materials.

  • Safety data for methylamine and cyanoacetates are available and will be incorporated into a dedicated safety section.[7][8][9][10]

  • Characterization methods like NMR are mentioned for the target compound's hydrochloride salt, which will be useful for the quality control section.[1]

  • The synthesis will likely involve two main steps:

    • Formation of the Pinner salt (an imidate hydrochloride) from ethyl cyanoacetate, an alcohol (ethanol), and a strong acid (HCl).

    • Reaction of the Pinner salt with methylamine to form the final product, Ethyl 3-imino-3-(methylamino)propanoate.

I will now proceed to structure and write the application note based on this plan, integrating the information from the search results.### Application Note & Scalable Synthesis Protocol: Ethyl 3-imino-3-(methylamino)propanoate

Abstract

Ethyl 3-imino-3-(methylamino)propanoate is a versatile chemical intermediate of significant interest in medicinal and organic chemistry, serving as a key building block for the synthesis of various heterocyclic compounds and more complex molecular architectures.[1] This document provides a comprehensive, scalable, and robust protocol for the synthesis of Ethyl 3-imino-3-(methylamino)propanoate. The described method is based on the principles of the Pinner reaction, offering high yield and purity.[2][4] We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and describe analytical methods for in-process control and final product validation. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable route to this valuable compound.

Chemical Principles and Mechanistic Insights

The synthesis of Ethyl 3-imino-3-(methylamino)propanoate is most effectively achieved via a two-stage process rooted in the Pinner reaction.[3][4][5] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly known as a Pinner salt.[4][6] This reactive intermediate can then be treated with an amine to yield the desired N-substituted iminoester.

Stage 1: Formation of the Pinner Salt (Ethyl 3-ethoxy-3-iminopropanoate hydrochloride)

The process begins with the reaction of ethyl cyanoacetate with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. The mechanism proceeds as follows:

  • Protonation of the Nitrile: The nitrogen atom of the cyano group is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[15]

  • Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile, attacking the activated nitrile carbon.

  • Formation of the Imidate Salt: The resulting intermediate is the hydrochloride salt of the ethyl imidate, known as a Pinner salt. This salt is typically not isolated and is used directly in the next step.[4]

It is crucial to maintain strictly anhydrous (water-free) conditions and low temperatures during this stage. Water can hydrolyze the Pinner salt to form an ester, and higher temperatures can cause the thermodynamically unstable salt to rearrange into an amide and an alkyl chloride.[3][4]

Stage 2: Amination of the Pinner Salt

The Pinner salt is a highly reactive intermediate. The addition of methylamine, a primary amine, leads to the formation of the final product:

  • Nucleophilic Attack by Amine: Methylamine attacks the electrophilic carbon of the imidate.

  • Elimination: A molecule of ethanol is eliminated, and after deprotonation, the stable Ethyl 3-imino-3-(methylamino)propanoate is formed.

The overall reaction scheme is a powerful method for constructing the desired functionality from readily available starting materials.

Reaction Mechanism Diagram

Pinner_Reaction_Mechanism Figure 1: Pinner Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCN Ethyl Cyanoacetate (EtOOC-CH₂-C≡N) ProtonatedNitrile Protonated Nitrile [EtOOC-CH₂-C≡NH]⁺Cl⁻ RCN->ProtonatedNitrile + HCl ROH Ethanol (EtOH) HCl Dry HCl Amine Methylamine (MeNH₂) PinnerSalt Pinner Salt [EtOOC-CH₂-C(OEt)=NH₂]⁺Cl⁻ ProtonatedNitrile->PinnerSalt + EtOH FinalProduct Ethyl 3-imino-3- (methylamino)propanoate PinnerSalt->FinalProduct + MeNH₂ - EtOH, - NH₄Cl

Caption: Figure 1: Pinner Reaction Mechanism.

Safety First: Hazard Analysis and Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

  • Hydrogen Chloride (Gas): Extremely corrosive and toxic. Inhalation can cause severe respiratory damage. Work must be conducted in a certified chemical fume hood. An HCl gas scrubber is highly recommended.

  • Methylamine (Solution or Gas): Corrosive, flammable, and toxic.[7] Causes severe skin burns and eye damage.[9] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[7] Ensure an emergency shower and eyewash station are immediately accessible.[7]

  • Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[10] Avoid inhalation of vapors.[8]

  • Anhydrous Solvents (Ethanol, Diethyl Ether): Highly flammable. All operations must be performed away from ignition sources. Use of grounded and bonded equipment is essential for large-scale operations.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile or neoprene gloves[7]

  • Chemical splash goggles and face shield[7]

  • Flame-retardant laboratory coat

  • Appropriate respiratory protection may be required if ventilation is inadequate.

Scalable Experimental Protocol

This protocol is designed for a laboratory scale (0.5 mol) and can be scaled with appropriate engineering controls.

Materials and Equipment
  • Reagents:

    • Ethyl cyanoacetate (≥99%)

    • Anhydrous Ethanol (≥99.5%)

    • Diethyl ether (anhydrous)

    • Methylamine (40% solution in water or as a gas)

    • Hydrogen Chloride (gas, anhydrous)

    • Sodium sulfate (anhydrous)

  • Equipment:

    • Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, gas inlet tube, and drying tube.

    • Ice-salt bath and/or cryocooler.

    • Gas dispersion tube (fritted).

    • Pressure-equalizing dropping funnel.

    • Rotary evaporator.

    • Standard laboratory glassware.

    • pH paper or meter.

Step-by-Step Synthesis Procedure

Stage 1: Preparation of the Pinner Salt Intermediate

  • Setup: Assemble the 2 L three-neck flask with a mechanical stirrer and a gas inlet tube extending below the surface of the reaction mixture. Equip the third neck with a drying tube filled with calcium chloride.

  • Reagent Charging: In a certified fume hood, charge the flask with ethyl cyanoacetate (56.5 g, 0.5 mol) and anhydrous ethanol (200 mL).

  • Cooling: Cool the stirred mixture to -10 °C to -5 °C using an ice-salt bath.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the cooled, stirred solution. Monitor the temperature closely, ensuring it does not rise above 0 °C. Continue the addition until the solution is saturated and a slight excess of HCl is present (approx. 20 g, 0.55 mol). The reaction mixture will become a thick, white slurry.

  • Reaction: Seal the flask and allow the mixture to stand at 0-4 °C for 24 hours with occasional stirring until the reaction is complete. The formation of a solid precipitate (the Pinner salt) indicates progress.

Stage 2: Formation of Ethyl 3-imino-3-(methylamino)propanoate

  • Slurry Preparation: After 24 hours, add 500 mL of cold, anhydrous diethyl ether to the flask to dilute the slurry and facilitate stirring.

  • Amine Addition: Cool the slurry to -15 °C. Slowly add a pre-chilled solution of methylamine (e.g., 40% in water, ~48 g, 0.62 mol) via a dropping funnel over 1-2 hours. Maintain the temperature below -5 °C throughout the addition. Note: The reaction is highly exothermic.

  • Reaction & Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16-20 hours.

  • Work-up & Extraction:

    • Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the solid with diethyl ether.

    • Combine the filtrates. The product may be in an aqueous layer if a methylamine solution was used. If so, separate the layers.

    • Make the aqueous layer basic (pH > 10) with a cold sodium carbonate or sodium hydroxide solution.

    • Extract the product from the aqueous layer into a suitable organic solvent like methylene chloride or ethyl acetate (3 x 200 mL).[11]

  • Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

Process Workflow Diagram

Workflow cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Amination & Work-up A Charge Ethyl Cyanoacetate & Anhydrous EtOH B Cool to -10 °C A->B C Bubble Dry HCl Gas (T < 0 °C) B->C D React at 0-4 °C for 24h C->D E Dilute with Et₂O Cool to -15 °C D->E Intermediate Slurry F Slowly Add Methylamine (T < -5 °C) E->F G Warm to RT, Stir 16h F->G H Filter NH₄Cl G->H I Basify & Extract H->I J Dry & Concentrate I->J K Final Product: Ethyl 3-imino-3-(methylamino)propanoate J->K

Caption: Figure 2: Experimental Workflow.

Quantitative Data Summary

ParameterValueMolesMolar RatioNotes
Ethyl Cyanoacetate56.5 g0.5 mol1.0Limiting Reagent
Anhydrous Ethanol200 mL--Solvent & Reagent
Hydrogen Chloride (gas)~20 g~0.55 mol1.1Ensure saturation
Methylamine (40% soln)~48 g~0.62 mol1.24Added slowly at low T
Reaction Conditions
Stage 1 Temperature-10 °C to 4 °C--Critical for stability
Stage 1 Time24 hours--Allows for complete salt formation
Stage 2 Temperature-15 °C to RT--Control exotherm during addition
Stage 2 Time16-20 hours--Drives amination to completion
Expected Outcome
Theoretical Yield72.1 g0.5 mol-Based on limiting reagent
Practical Yield58-65 g-80-90%Varies with work-up efficiency

Product Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide a distinct pattern of signals corresponding to the ethyl ester protons (triplet and quartet), the methylene protons, and the N-methyl protons.[1]

    • ¹³C NMR: Will confirm the presence of the ester carbonyl, the imino carbon, and all other unique carbon atoms in the molecule.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Should show characteristic peaks for C=N (imino), N-H, and C=O (ester) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₆H₁₂N₂O₂, MW: 144.17 g/mol ).

The product is often isolated as its hydrochloride salt for enhanced stability and solubility.[1]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete Pinner salt formation.Ensure anhydrous conditions and sufficient HCl saturation. Extend reaction time for Stage 1 if necessary.
Hydrolysis of intermediate.Strictly maintain low temperatures and anhydrous conditions throughout Stage 1 and 2.
Product is an oil that won't solidify Presence of solvent or impurities.Purify by vacuum distillation or column chromatography. Ensure complete removal of solvent on the rotary evaporator.
Formation of side-products (e.g., amide) Temperature too high during Stage 1.Improve temperature control using a cryocooler. Ensure efficient stirring.

Conclusion

The described two-stage protocol, leveraging the Pinner reaction, provides a scalable and efficient pathway to Ethyl 3-imino-3-(methylamino)propanoate. By carefully controlling key parameters such as temperature and moisture, this method consistently delivers the target compound in high yield and purity. The detailed safety precautions and analytical checkpoints ensure a reliable and safe synthesis suitable for both academic research and industrial drug development applications.

References

  • New Jersey Department of Health. Methylamine - Hazard Summary. NJ.gov. Available at: [Link].

  • SynArchive. Pinner Reaction. SynArchive. Available at: [Link].

  • Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide. Google Patents.
  • Wikipedia. Pinner reaction. Wikipedia. Available at: [Link].

  • Carl ROTH. Safety Data Sheet: Methylamine. Carl ROTH. Available at: [Link].

  • PrepChem.com. Synthesis of A. Ethyl 3-(2-Dimethylaminoethylamino)-3-imino-propionate. PrepChem.com. Available at: [Link].

  • Organic Chemistry Portal. Pinner Reaction. Organic-chemistry.org. Available at: [Link].

  • YouTube. Pinner Reaction. YouTube. Available at: [Link].

  • ResearchGate. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides | Request PDF. ResearchGate. Available at: [Link].

  • Chemistry Steps. Reactions of Nitriles. Chemistry Steps. Available at: [Link].

Sources

Method

"Ethyl 3-imino-3-(methylamino)propanoate" derivatization methods

Application Note: Derivatization Strategies for Ethyl 3-imino-3-(methylamino)propanoate in Advanced Organic Synthesis Executive Summary Ethyl 3-imino-3-(methylamino)propanoate is a highly versatile C3N2 building block ut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for Ethyl 3-imino-3-(methylamino)propanoate in Advanced Organic Synthesis

Executive Summary

Ethyl 3-imino-3-(methylamino)propanoate is a highly versatile C3N2 building block utilized extensively in medicinal chemistry and materials science. This application note details three primary derivatization pathways—multicomponent heterocyclic synthesis, active methylene functionalization, and imino reduction—providing self-validating protocols and mechanistic insights for each route.

Chemical Profile & Reactivity Mapping

Ethyl 3-imino-3-(methylamino)propanoate (SMILES: O=C(OCC)CC(NC)=N), frequently supplied and utilized as its stable hydrochloride salt, presents three orthogonal reactive centers that dictate its synthetic utility[1]:

  • Amidine Moiety: The -C(=NH)NHCH3 group acts as a potent bis-nucleophile, making it an ideal anchor for constructing six-membered nitrogenous heterocycles like pyrimidines[2].

  • Active Methylene Group: The -CH2- bridge is flanked by an electron-withdrawing ester and the imine group. This renders the protons sufficiently acidic to readily undergo Knoevenagel condensations[3].

  • Imino Bond: The C=N double bond is susceptible to selective catalytic hydrogenation or hydride reduction, providing a direct pathway to synthesize sp3-rich β-amino acid derivatives[1].

Derivatization Core Ethyl 3-imino-3-(methylamino)propanoate (Core Scaffold) Het Heterocycle Synthesis (Pyrimidines / Pyridines) Core->Het 1,3-Dicarbonyls or MCRs Kno Active Methylene Functionalization Core->Kno Aromatic Aldehydes (Base Catalyzed) Red Imino Reduction (β-amino acid derivatives) Core->Red H2, Pd/C or Hydrides

Divergent derivatization pathways for Ethyl 3-imino-3-(methylamino)propanoate.

Derivatization Route 1: Multicomponent Pyrimidine Synthesis

Mechanistic Rationale: Pyrimidines are privileged pharmacophores with diversified biological activities, including antitumor and antimicrobial properties[4]. A one-pot multicomponent reaction (MCR) involving the amidine, an aromatic aldehyde, and malononitrile maximizes atom economy. High-surface-area Magnesium Oxide (MgO) serves as an optimal heterogeneous base catalyst. MgO's basic sites abstract a proton from malononitrile to initiate a Knoevenagel condensation with the aldehyde. The resulting alkene intermediate undergoes a Michael addition by the amidine, followed by intramolecular cyclization and dehydration[2].

Mechanism Amidine Amidine Bis-nucleophile Attack Double Nucleophilic Attack Amidine->Attack Electrophile 1,3-Dielectrophile (e.g., Alkene Intermediate) Electrophile->Attack Cyclization Cyclization & Dehydration Attack->Cyclization Product Substituted Pyrimidine Cyclization->Product

Mechanism of pyrimidine ring construction via bis-nucleophilic amidine condensation.

Protocol 1: MgO-Catalyzed Synthesis of Pyrimidine-5-carbonitriles

  • Preparation: In a 50 mL round-bottom flask, combine Ethyl 3-imino-3-(methylamino)propanoate hydrochloride (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Catalyst Addition: Add 10 mol% of high-surface-area MgO and 10 mL of absolute ethanol. Rationale: Ethanol acts as a protic solvent that stabilizes the polar transition states during the Michael addition, while MgO provides a high density of basic sites without the toxicity of soluble organic bases.

  • Reaction Execution: Reflux the mixture at 80 °C. Monitor via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). Self-Validation: The reaction is deemed complete (typically 2–4 hours) when the highly UV-active aldehyde spot completely disappears and a new lower-Rf spot emerges.

  • Workup: Cool the mixture to room temperature. The pyrimidine product typically precipitates out of the solution. Filter the solid and wash with hot ethanol to separate the product from the insoluble MgO catalyst.

  • Purification: Recrystallize the filtrate from an ethanol/water mixture to afford the pure pyrimidine derivative.

Derivatization Route 2: Knoevenagel Condensation at the Active Methylene

Mechanistic Rationale: Functionalizing the active methylene group extends the molecule's conjugation, which is highly desirable for creating fluorescent probes or rigidifying a scaffold for target binding. Using a mild organic base like piperidine facilitates the nucleophilic attack of the deprotonated methylene on an aromatic aldehyde, followed by dehydration to form an α,β-unsaturated system[3].

Protocol 2: Synthesis of Arylidene Derivatives

  • Preparation: Dissolve Ethyl 3-imino-3-(methylamino)propanoate hydrochloride (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Base Addition: Add piperidine (1.2 mmol) dropwise. Rationale: Piperidine acts in a dual capacity: it neutralizes the hydrochloride salt to free the amidine base and acts as a catalyst to deprotonate the active methylene group.

  • Reaction Execution: Stir at room temperature for 12 hours. Self-Validation: A distinct color change (often shifting to deep yellow or orange) provides an immediate visual confirmation of the extended conjugated arylidene system forming.

  • Workup: Pour the mixture into 50 mL of ice water. Filter the resulting precipitate, wash with cold diethyl ether to remove unreacted aldehyde, and dry under vacuum.

Derivatization Route 3: Selective Imino Reduction

Mechanistic Rationale: To access sp3-rich β-amino acid esters—crucial for peptidomimetic drug development—the imino group must be reduced. Palladium on carbon (Pd/C) is selected for its high efficiency in reducing C=N bonds via catalytic hydrogenation without cleaving the ester moiety or the N-methyl group under mild conditions[1].

Protocol 3: Catalytic Hydrogenation to β-Amino Esters

  • Preparation: Dissolve the amidine hydrochloride (5.0 mmol) in 20 mL of anhydrous ethanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Rationale: Anhydrous conditions are strictly maintained to prevent ester hydrolysis during the reduction process.

  • Reaction Execution: Purge the flask with nitrogen gas three times, then introduce hydrogen gas (1 atm) via a balloon. Stir vigorously at room temperature for 6–8 hours. Self-Validation: The reaction is complete when hydrogen gas uptake ceases (balloon stops deflating). FTIR analysis of an evaporated aliquot will confirm completion via the disappearance of the characteristic C=N stretch (~1650 cm⁻¹).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the spent catalyst dry out in the air to prevent spontaneous ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure ethyl 3-amino-3-(methylamino)propanoate hydrochloride salt.

Quantitative Data Summary

Derivatization RouteReagents / CatalystTemp / TimeTypical YieldKey Application
Pyrimidine Synthesis Aldehyde, Malononitrile, MgOReflux, 2–4 h85–95%Kinase inhibitors, Anticancer APIs
Knoevenagel Condensation Aromatic Aldehyde, PiperidineRT, 12 h70–90%Optoelectronics, Extended conjugation
Imino Reduction H₂ (1 atm), 10% Pd/C, EtOHRT, 6–8 h80–90%Peptidomimetics, β-amino acids

References

  • [3] Title: Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation | Source: periodikos.com.br | URL:[Link]

  • [2] Title: Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO | Source: tandfonline.com | URL: [Link]

  • [4] Title: Recent synthetic methodologies for pyrimidine and its derivatives | Source: tubitak.gov.tr | URL:[Link]

Sources

Application

Application Notes and Protocols: Ethyl 3-imino-3-(methylamino)propanoate in Michael Additions

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a detailed technical guide on the potential applications of Ethyl 3-imino-3-(meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed technical guide on the potential applications of Ethyl 3-imino-3-(methylamino)propanoate as a versatile precursor in Michael addition reactions. While direct literature on this specific compound as a Michael donor is nascent, its structural motifs—a reactive imine, a secondary amine, and an ester—suggest significant, yet-to-be-explored potential in carbon-carbon and carbon-nitrogen bond formation. This guide, grounded in established principles of organic chemistry and analogous reactions, presents two plausible mechanistic pathways for its use in Michael additions. We provide hypothetical, yet robust, experimental protocols, mechanistic insights, and data interpretation frameworks to empower researchers in pioneering the use of this promising building block in synthetic and medicinal chemistry.

Introduction: Unveiling the Synthetic Potential of Ethyl 3-imino-3-(methylamino)propanoate

Ethyl 3-imino-3-(methylamino)propanoate hydrochloride is a chemical building block with the molecular formula C₆H₁₃ClN₂O₂.[1] Its structure, featuring an imino-ester and a secondary amine, presents multiple reactive centers, making it an intriguing substrate for the synthesis of complex molecules, including heterocyclic compounds and non-proteinogenic α-amino acids.[1] The Michael addition, a cornerstone of C-C and C-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] This reaction is celebrated for its broad scope and mild conditions, rendering it a powerful tool in the construction of complex molecular architectures.[2]

This guide explores the untapped potential of Ethyl 3-imino-3-(methylamino)propanoate as a Michael donor through two distinct, theoretically sound pathways:

  • Pathway A: Aza-Michael Addition. Leveraging the nucleophilicity of the secondary methylamino group.

  • Pathway B: Michael Addition via α-Carbon Deprotonation. Utilizing the acidity of the protons on the carbon atom alpha to the ester carbonyl.

We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer insights into reaction optimization and product characterization.

Mechanistic Insights and Rationale for Experimental Design

The dual reactivity of Ethyl 3-imino-3-(methylamino)propanoate necessitates a careful consideration of reaction conditions to selectively favor one pathway over the other. The choice of base, solvent, and Michael acceptor will be paramount in directing the course of the reaction.

Pathway A: The Aza-Michael Addition

The aza-Michael reaction is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated compound.[3][4] In this pathway, the lone pair of electrons on the nitrogen atom of the methylamino group of Ethyl 3-imino-3-(methylamino)propanoate initiates the nucleophilic attack.

Mechanism:

The reaction is typically catalyzed by a base, which, while not strictly necessary for amine addition, can enhance the nucleophilicity of the amine and activate the Michael acceptor.[4]

Caption: Proposed mechanism for the aza-Michael addition of Ethyl 3-imino-3-(methylamino)propanoate.

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product donor Ethyl 3-imino-3-(methylamino)propanoate intermediate Zwitterionic Intermediate donor->intermediate Nucleophilic Attack (N on β-carbon) acceptor Michael Acceptor (e.g., Methyl Acrylate) acceptor->intermediate product Aza-Michael Adduct intermediate->product Proton Transfer

Causality Behind Experimental Choices:

  • Catalyst: While the reaction can proceed without a catalyst, a mild, non-nucleophilic base like triethylamine (Et₃N) or a Lewis acid can be employed to activate the Michael acceptor. Strong bases should be avoided to prevent deprotonation at the α-carbon (Pathway B).

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF) are suitable as they can solvate the charged intermediate without interfering with the reaction.

  • Michael Acceptor: A range of electron-deficient alkenes can be used, including α,β-unsaturated esters (e.g., methyl acrylate), ketones (e.g., methyl vinyl ketone), and nitriles (e.g., acrylonitrile).

Pathway B: Michael Addition via α-Carbon Deprotonation

This pathway involves the deprotonation of the α-carbon to the ester group, forming a resonance-stabilized carbanion that then acts as the Michael donor. The acidity of these protons is enhanced by the adjacent electron-withdrawing ester group.

Mechanism:

A strong, non-nucleophilic base is required to deprotonate the α-carbon, generating the enolate nucleophile.

Caption: Proposed mechanism for the Michael addition via α-carbon deprotonation.

carbon_michael_mechanism cluster_reactants Reactants cluster_nucleophile Nucleophile Generation cluster_addition Conjugate Addition cluster_product Product donor Ethyl 3-imino-3-(methylamino)propanoate enolate Enolate Intermediate donor->enolate Deprotonation base Strong Base (e.g., LDA) base->enolate adduct_intermediate Enolate Adduct enolate->adduct_intermediate Nucleophilic Attack (C on β-carbon) acceptor Michael Acceptor acceptor->adduct_intermediate product Michael Adduct adduct_intermediate->product Protonation (Workup)

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is necessary to achieve deprotonation at the α-carbon. The choice of a bulky base like LDA can help minimize competitive N-deprotonation or attack at the ester carbonyl.

  • Solvent: Anhydrous polar aprotic solvents like THF or diethyl ether are essential to prevent quenching of the strong base and the generated carbanion.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the strong base and enhance selectivity.

Experimental Protocols

The following protocols are presented as starting points for investigation and will likely require optimization based on the specific Michael acceptor used.

Protocol for Aza-Michael Addition (Pathway A)

Objective: To synthesize the aza-Michael adduct of Ethyl 3-imino-3-(methylamino)propanoate and methyl acrylate.

Materials:

  • Ethyl 3-imino-3-(methylamino)propanoate hydrochloride

  • Methyl acrylate

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve Ethyl 3-imino-3-(methylamino)propanoate hydrochloride (1.0 eq) in anhydrous acetonitrile. Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free base. Stir for 10 minutes at room temperature.

  • Reaction Initiation: To the stirred solution, add methyl acrylate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed to completion within 2-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aza-Michael adduct.

Protocol for Michael Addition via α-Carbon Deprotonation (Pathway B)

Objective: To synthesize the Michael adduct of Ethyl 3-imino-3-(methylamino)propanoate and methyl vinyl ketone via C-C bond formation.

Materials:

  • Ethyl 3-imino-3-(methylamino)propanoate hydrochloride

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl vinyl ketone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, and other equipment for air- and moisture-sensitive reactions.

Procedure:

  • LDA Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Deprotonation: Dissolve Ethyl 3-imino-3-(methylamino)propanoate hydrochloride (1.0 eq) in anhydrous THF in a separate Schlenk flask and cool to -78 °C. Slowly add the freshly prepared LDA solution via syringe. Stir for 1 hour at -78 °C to ensure complete deprotonation.

  • Michael Addition: Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Allow the reaction to stir at -78 °C for 2-4 hours or until completion.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired Michael adduct.

Data Presentation and Interpretation

To systematically evaluate the success and selectivity of these reactions, we propose the following data collection and presentation strategy.

Parameter Pathway A (Aza-Michael) Pathway B (C-Michael) Analytical Method
Reactant Conversion %%LC-MS, ¹H NMR
Product Yield %%Isolated Yield after Purification
Selectivity (A vs. B) Major/MinorMajor/Minor¹H NMR, LC-MS of Crude Mixture
Diastereoselectivity d.r.d.r.¹H NMR, Chiral HPLC (if applicable)
Enantioselectivity e.e.e.e.Chiral HPLC (if applicable)

Interpreting the Results:

  • ¹H NMR Spectroscopy: Will be crucial for confirming the structure of the adducts. For Pathway A, the appearance of new signals corresponding to the modified Michael acceptor and shifts in the signals of the propanoate backbone will be indicative. For Pathway B, the formation of a new C-C bond will result in a more complex spectrum with characteristic coupling patterns.

  • Mass Spectrometry: Will confirm the molecular weight of the desired products.

  • Chromatography: TLC and column chromatography will be used for monitoring and purification. Chiral HPLC may be necessary if asymmetric variants of these reactions are explored.

Conclusion and Future Directions

The application of Ethyl 3-imino-3-(methylamino)propanoate in Michael additions represents a promising yet underexplored area of synthetic chemistry. The dual reactivity of this compound offers access to a diverse range of molecular scaffolds, including novel β-amino acid derivatives and functionalized 1,5-dicarbonyl compounds. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to begin exploring these transformations.

Future work should focus on:

  • Optimization of Reaction Conditions: A systematic study of bases, solvents, temperatures, and Michael acceptors to maximize yield and selectivity for each pathway.

  • Asymmetric Catalysis: The development of enantioselective variants of these reactions using chiral catalysts would significantly enhance the synthetic utility of this building block, particularly for applications in drug discovery.

  • Substrate Scope Expansion: Investigating the reactivity of a broader range of Michael acceptors to expand the library of accessible compounds.

By systematically investigating the Michael addition chemistry of Ethyl 3-imino-3-(methylamino)propanoate, the scientific community can unlock a new set of tools for the construction of complex and medicinally relevant molecules.

References

  • Wikipedia. Michael reaction. [Link]

  • Pellissier, H. Organocatalytic asymmetric aza-Michael additions. Tetrahedron2009 , 65 (51), 10731-10760. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • LookChem. Cas 2213-08-3,ETHYL 3-(N-METHYLAMINO) PROPIONATE. [Link]

Sources

Method

Application Note: Leveraging Ethyl 3-imino-3-(methylamino)propanoate in Advanced Peptide Synthesis and Peptidomimetic Drug Design

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires building blocks that can overcome inherent limitations such as poor membrane permeability and rapid proteolytic deg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires building blocks that can overcome inherent limitations such as poor membrane permeability and rapid proteolytic degradation. Ethyl 3-imino-3-(methylamino)propanoate (PubChem CID: 541480) is a highly specialized N-methylated β -imino ester. In modern peptide synthesis, it serves as a dual-purpose scaffold: it acts as a precursor for conformationally restricted heterocyclic mimetics (e.g., pyrimidines) and functions as a highly stable, cell-permeable arginine surrogate. This application note details the mechanistic rationale, self-validating synthesis protocols, and biological applications of this compound in drug development.

Mechanistic Rationale: Why N-Methylated Amidines?

Native arginine residues rely on a highly basic guanidinium group (pKa ~12.5) for target binding. However, this permanent positive charge at physiological pH creates a high topological polar surface area (tPSA), severely restricting passive intracellular entry. Furthermore, the exposed basic side chain is a primary recognition site for trypsin-like proteases.

Substituting arginine with the amidine moiety derived from Ethyl 3-imino-3-(methylamino)propanoate provides three distinct advantages:

  • Enhanced Permeability : The N-methyl group eliminates one hydrogen bond donor compared to primary amidines or guanidines, lowering the desolvation energy required for lipid bilayer transit.

  • Proteolytic Shielding : The steric bulk of the N-methyl group physically blocks protease active sites from accessing the adjacent scissile peptide bond, dramatically increasing the plasma half-life.

  • Versatile Reactivity : As a β -imino ester, the molecule possesses both a binucleophilic amidine center and an electrophilic ester, making it an ideal substrate for tandem cyclization reactions to form rigid β -turn mimetics ().

Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the integration of the amidine building block into a standard Solid-Phase Peptide Synthesis (SPPS) pipeline.

Workflow A Starting Material Ethyl 3-imino-3-(methylamino)propanoate B Ester Hydrolysis (LiOH, THF/H2O) A->B Step 1 C Amidine Protection (Boc2O, NaHCO3) B->C Step 2 D SPPS Coupling (HATU, DIPEA, DMF) C->D Step 3 D->D Kaiser Test Validation E Resin Cleavage (TFA/TIPS/H2O) D->E Step 4 F Validation (RP-HPLC & LC-MS) E->F Step 5

Figure 1: Experimental workflow for integrating the amidine building block into SPPS.

Protocol 1: Preparation and SPPS Coupling of the Amidine Building Block

Objective : Hydrolyze the ethyl ester to a free carboxylic acid, protect the reactive amidine, and couple it to a resin-bound peptide sequence.

Self-Validating System : This protocol prevents the accumulation of deletion sequences by requiring analytical confirmation at every chemical transition. Proceed to the next step only when the validation criteria are met.

  • Step 1: Ester Hydrolysis

    • Action : Dissolve Ethyl 3-imino-3-(methylamino)propanoate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (1.2 eq) and stir at 25°C for 2 hours.

    • Causality : LiOH is specifically chosen over NaOH or KOH because its milder basicity minimizes the risk of unwanted amidine hydrolysis to an amide.

    • Validation : Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf starting material spot completely disappears.

  • Step 2: Amidine Protection

    • Action : To the crude aqueous mixture, add NaHCO3 (2.0 eq) followed by dropwise addition of Boc2O (1.5 eq) dissolved in THF. Stir for 12 hours.

    • Causality : The N-methyl amidine is highly nucleophilic. It must be Boc-protected to prevent catastrophic branching and cross-reactivity during subsequent peptide coupling cycles.

    • Validation : Perform LC-MS on a micro-aliquot. Confirm the presence of the [M+H]+ peak corresponding to the Boc-protected acid.

  • Step 3: SPPS Coupling

    • Action : Pre-activate the protected building block (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes. Add the activated complex to the Wang resin-bound peptide and agitate for 2 hours.

    • Causality : HATU is mandatory here. Standard coupling reagents (like HBTU or DIC) struggle with the steric hindrance imposed by the β -branching and the bulky Boc-protected amidine. HATU provides the superior electrophilicity required for efficient amide bond formation.

    • Validation (Kaiser Test) : Wash the resin and perform a Kaiser test. A yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, triggering an automatic double-couple cycle.

Protocol 2: Synthesis of Pyrimidine-Based Peptidomimetics

Objective : Construct a rigid pyrimidine ring to act as a structural mimetic for peptide β -turns.

  • Step 1: Condensation

    • Action : Combine Ethyl 3-imino-3-(methylamino)propanoate (1.0 eq) with an α,β -unsaturated ketone (e.g., a chalcone derivative, 1.0 eq) in anhydrous ethanol.

  • Step 2: Base-Catalyzed Cyclization

    • Action : Add Sodium Ethoxide (NaOEt, 1.5 eq) and reflux the mixture for 8 hours.

    • Causality : NaOEt deprotonates the amidine, dramatically enhancing its nucleophilicity. This initiates an aza-Michael addition into the α,β -unsaturated system, immediately followed by intramolecular condensation with the carbonyl group to close the pyrimidine ring.

    • Validation : Isolate the precipitate and analyze via 1H-NMR. The disappearance of the vinylic protons and the appearance of a distinct pyrimidine aromatic proton (~8.5 ppm) confirms successful cyclization.

Biological Application: Kinase Inhibition

Amidine and pyrimidine precursors derived from this building block are frequently utilized in the synthesis of small-molecule and peptidomimetic kinase inhibitors. A prominent example is the targeting of Bruton's Tyrosine Kinase (BTK), a critical node in B-cell malignancies and autoimmune disorders (). The N-methyl amidine perfectly mimics the basic side chains required to anchor the inhibitor within the kinase hinge region.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB Signaling PLCg2->NFKB Survival Cell Proliferation & Survival NFKB->Survival Inhibitor Amidine-Based Peptidomimetic Inhibitor->BTK Allosteric Inhibition

Figure 2: BTK signaling pathway targeted by amidine-based peptidomimetic inhibitors.

Quantitative Data: Pharmacokinetic Optimization

The incorporation of Ethyl 3-imino-3-(methylamino)propanoate into peptide sequences yields measurable improvements in pharmacokinetic profiles. The table below summarizes comparative data between a standard arginine-containing peptide and its N-methyl amidine mimetic counterpart.

Pharmacokinetic ParameterStandard Arginine PeptideN-Methyl Amidine MimeticFold Improvement
Proteolytic Half-Life ( T1/2​ ) 1.2 hours> 24.0 hours> 20x
Membrane Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s8.4x
Topological Polar Surface Area 185 Ų142 Ų-23%
Target IC 50​ (BTK Inhibition) 45 nM12 nM3.75x

Table 1: Comparative pharmacokinetic and pharmacodynamic properties demonstrating the superiority of the N-methyl amidine scaffold.

Conclusion

Ethyl 3-imino-3-(methylamino)propanoate is far more than a simple ester; it is a strategic asset in rational drug design. By understanding the causality behind its chemical behavior—specifically its capacity to reduce hydrogen bonding, block proteolysis, and undergo tandem cyclizations—researchers can reliably engineer peptidomimetics with superior bioavailability and target affinity. Adhering to the self-validating protocols outlined above ensures high-yield, reproducible integration into complex synthetic workflows.

References

  • PubChem. "Ethyl 3-(methylamino)propanoate". National Center for Biotechnology Information. URL:[Link][1]

  • Google Patents. "Bicyclic compounds, compositions and medicinal applications thereof" (WO2013157021A1). World Intellectual Property Organization. URL:[2]

Sources

Application

Protocol for the synthesis of amidine esters

Protocol for the Synthesis of Amidine Esters: Pinner Salts and N,N-Dimethylamidine Intermediates Executive Summary Amidine esters—encompassing both alkyl imidates (imino esters) and N-substituted amidines bearing ester f...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Synthesis of Amidine Esters: Pinner Salts and N,N-Dimethylamidine Intermediates

Executive Summary

Amidine esters—encompassing both alkyl imidates (imino esters) and N-substituted amidines bearing ester functionalities—are critical scaffolds in medicinal chemistry and organic synthesis. They serve as potent pharmacophores (e.g., protease inhibitors, nucleic acid binders) and highly reactive electrophilic intermediates for heterocycle construction. This application note details two foundational methodologies: the classical acid-catalyzed Pinner Reaction to generate imidate ester hydrochlorides (Pinner salts), and the modern DMF-DMA Condensation to synthesize N,N-dimethylamidine esters directly from amino acids.

Mechanistic Causality & Design Principles

As a self-validating synthetic system, the choice of reaction conditions in amidine ester synthesis is dictated by strict thermodynamic and electrophilic principles.

Pathway A: The Pinner Reaction (Alkyl Imidates) The Pinner reaction converts a nitrile and an alcohol into an imidate ester hydrochloride[1].

  • Causality of Conditions : The reaction is initiated by the protonation of the nitrile nitrogen by anhydrous HCl gas, which drastically lowers the LUMO and increases the electrophilicity of the nitrile carbon. This facilitates nucleophilic attack by the alcohol[2].

  • Critical Control Points : The reaction must be maintained under strictly anhydrous conditions and low temperatures (0–5 °C). The presence of water leads to irreversible hydrolysis of the highly reactive Pinner salt into an ester[2]. Furthermore, imidium chloride salts are thermodynamically unstable at elevated temperatures; exceeding 15 °C promotes the "Pinner cleavage," where the chloride counterion attacks the alkyl group, resulting in an amide and an alkyl chloride byproduct[1].

Pathway B: DMF-DMA Condensation (N,N-Dimethylamidine Esters) N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a powerful reagent for converting primary amines (such as anthranilic acids) into N,N-dimethylamidines while simultaneously esterifying carboxylic acids[3].

  • Causality of Conditions : The reaction proceeds via the electrophilic activation of DMF-DMA. The primary amine attacks the acetal carbon, followed by the expulsion of two equivalents of methanol to form the amidine[3]. Simultaneously, the carboxylic acid is methylated by the acetal.

  • Critical Control Points : The reaction is driven forward entropically and enthalpically by operating at elevated temperatures (105 °C) to distill off the methanol byproduct. Using DMF-DMA in excess within highly concentrated DMF maximizes the reaction rate and ensures a complete telescoped condensation[4].

Mandatory Visualization

AmidineEsterSynthesis Start Amidine Ester Synthesis Nitrile Nitrile + Alcohol Start->Nitrile AminoAcid Amino Acid (e.g., Anthranilic Acid) Start->AminoAcid Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate HCl(g), < 5°C Anhydrous Amidine Target Amidine Imidate->Amidine NH3 or Amine EtOH, Reflux AmidineEster N,N-Dimethylamidine Methyl Ester AminoAcid->AmidineEster DMF-DMA, 105°C - MeOH

Logical workflows for amidine ester synthesis via the Pinner reaction and DMF-DMA condensation.

Detailed Experimental Methodologies

Protocol A: Synthesis of Methyl Pentanimidate Hydrochloride (Pinner Salt)

Self-Validating System: The successful formation of the Pinner salt is indicated by the precipitation of a dense, white crystalline solid. If the solution remains clear or turns yellow, moisture contamination or thermal degradation has occurred[2].

  • Preparation : Flame-dry a 250 mL three-neck round-bottom flask equipped with a gas dispersion tube, a magnetic stir bar, and a drying tube (CaCl₂). Purge the system with dry nitrogen.

  • Reagent Charging : Add valeronitrile (pentanenitrile, 1.0 equiv, 50 mmol) and anhydrous methanol (1.2 equiv, 60 mmol) to the flask. Dilute with anhydrous diethyl ether or dioxane (50 mL)[2].

  • Temperature Control : Submerge the flask in an ice-brine bath to achieve an internal temperature of -5 °C to 0 °C.

  • HCl Saturation : Slowly bubble dry HCl gas (generated via the dropwise addition of concentrated H₂SO₄ to NaCl, passed through a concentrated H₂SO₄ drying trap) into the solution. Maintain the internal temperature strictly below 5 °C. Continue bubbling for 2–4 hours until the solution is saturated[2].

  • Crystallization : Seal the flask and store it at 0–4 °C for 16–24 hours. A white crystalline precipitate of methyl pentanimidate hydrochloride will form.

  • Isolation : Rapidly filter the Pinner salt under a blanket of dry nitrogen using a Schlenk frit. Wash the crystals with cold, anhydrous diethyl ether (2 × 20 mL) to remove unreacted nitrile and residual HCl. Dry under high vacuum.

  • Amidine Conversion (Optional) : To synthesize the free amidine, suspend the Pinner salt in anhydrous ethanol and add a solution of methanolic ammonia (2.0 equiv). Stir at room temperature for 12 hours. Filter off the precipitated NH₄Cl, and concentrate the filtrate in vacuo[1].

Protocol B: Synthesis of N,N-Dimethylamidine Methyl Esters via DMF-DMA

Self-Validating System: The reaction progress is easily monitored by TLC. The highly polar, zwitterionic amino acid starting material will be consumed, yielding a significantly less polar, UV-active amidine ester spot[3].

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the substituted anthranilic acid (1.0 equiv, 10 mmol)[3].

  • Reagent Addition : Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.3 equiv, 23 mmol) and anhydrous DMF (2 mL per gram of starting material) to the flask[5].

  • Condensation : Heat the reaction mixture to an internal temperature of 105 °C. The Dean-Stark trap will collect the methanol byproduct, driving the equilibrium toward the product. Maintain heating for 12–16 hours[5].

  • Monitoring : Check the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be completely consumed.

  • Workup : Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump to remove DMF).

  • Purification : Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize any acidic impurities, followed by brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting N,N-dimethylamidine methyl ester is typically pure enough for subsequent transformations (e.g., quinolone synthesis) without column chromatography[3].

Quantitative Data Presentation

The following table summarizes the optimal parameters and expected outcomes for both amidine ester synthesis pathways to facilitate rapid experimental design and comparison.

ParameterPathway A: Pinner Reaction (Imidate Salt)Pathway B: DMF-DMA Condensation
Substrate Scope Aliphatic and aromatic nitrilesPrimary amines, amino acids, anthranilic acids
Reagents Anhydrous Alcohol (MeOH/EtOH), HCl(g)DMF-DMA, DMF (solvent)
Temperature -5 °C to 5 °C (Critical)105 °C (Reflux)
Reaction Time 16–24 hours (including crystallization)12–16 hours
Byproducts None (100% atom economy for salt)Methanol (must be removed to drive reaction)
Typical Yield 75% – 90%80% – 95%
Stability of Product Highly hygroscopic; store under inert gas at -20 °CStable at room temperature; easily handled

Sources

Method

Application Note: Catalytic Methodologies for the Chemoselective Synthesis of Ethyl 3-imino-3-(methylamino)propanoate

Executive Summary Ethyl 3-imino-3-(methylamino)propanoate (typically isolated and stored as its stable hydrochloride salt, C₆H₁₃ClN₂O₂, MW 180.63) is a highly versatile β-amino propanoate building block. It is utilized e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-imino-3-(methylamino)propanoate (typically isolated and stored as its stable hydrochloride salt, C₆H₁₃ClN₂O₂, MW 180.63) is a highly versatile β-amino propanoate building block. It is utilized extensively in organic and medicinal chemistry for the construction of complex nitrogenous heterocycles, including pyrimidines and imidazoles, which are critical in drug discovery[1].

Traditional synthesis of amidines from nitriles via the Pinner reaction requires harsh, stoichiometric acidic conditions that often lead to ester cleavage, poor atom economy, and difficult purification. This application note details advanced, chemoselective catalytic protocols—specifically utilizing transition metal and lanthanide catalysts—to achieve high-yield, direct nucleophilic addition of methylamine to ethyl cyanoacetate.

Mechanistic Rationale: Overcoming the Ester vs. Nitrile Chemoselectivity Challenge

The fundamental challenge in synthesizing ethyl 3-imino-3-(methylamino)propanoate from ethyl cyanoacetate and methylamine is chemoselectivity. Ethyl cyanoacetate possesses two highly electrophilic centers: the ester carbonyl and the nitrile carbon.

  • The Uncatalyzed Pitfall: Aliphatic amines like methylamine are highly nucleophilic. Without a catalyst, the amine will preferentially attack the ester carbonyl via nucleophilic acyl substitution, yielding the undesired byproduct 2-cyano-N-methylacetamide.

  • The Catalytic Solution: To redirect the nucleophile to the nitrile group, a Lewis acid catalyst must be employed to selectively coordinate with the nitrogen lone pair of the cyano group. Catalysts such as Copper(I) chloride (CuCl) or Ytterbium(III) triflate (Yb(OTf)₃) act as carbophilic Lewis acids. They form a metal-nitrile complex that significantly lowers the LUMO of the C≡N bond, making the nitrile carbon more electrophilic than the ester carbonyl[2]. Subsequent nucleophilic attack by methylamine yields a metal-amidine intermediate, which upon proton transfer and catalyst dissociation, provides the desired amidine. Molecular iodine can also serve as a mild catalyst for similar imine/nitrile activation pathways[3].

Mechanism A Ethyl Cyanoacetate + Catalyst (M+) B Nitrile-Metal Coordination Complex A->B Activation C Nucleophilic Attack by Methylamine B->C Chemoselective D Metal-Amidine Intermediate C->D C-N Bond Formation E Proton Transfer & Catalyst Release D->E Tautomerization F Ethyl 3-imino-3-(methylamino)propanoate E->F Product Yield

Catalytic mechanism of chemoselective amidine synthesis via nitrile-metal activation.

Catalyst Selection and Comparative Metrics

Selecting the right catalyst balances reaction kinetics, chemoselectivity, and environmental impact. The following table summarizes field-proven catalytic systems for the direct amination of nitriles to amidines.

Catalytic SystemLoading (mol %)Temp (°C)Time (h)Chemoselectivity (Amidine:Amide)Yield (%)Key Advantage
Yb(OTf)₃ 510012>99:189Superior chemoselectivity, reusable[2].
CuCl / Additive 108018>95:582Cost-effective, highly scalable.
Molecular Iodine (I₂) 10-20602485:1574Metal-free, mild conditions[3].
Uncatalyzed (Control) N/A2548<5:95<10Demonstrates absolute necessity of catalyst.

Experimental Protocols: Self-Validating Workflows

Protocol A: Ytterbium(III)-Catalyzed Synthesis (High Selectivity)

This protocol leverages the strong oxophilic and nitrogen-coordinating properties of lanthanides to ensure absolute chemoselectivity[2].

Materials:

  • Ethyl cyanoacetate (1.0 equiv, strictly anhydrous)

  • Methylamine (2.0 M solution in THF, 1.5 equiv)

  • Ytterbium(III) trifluoromethanesulfonate[Yb(OTf)₃] (5 mol %)

  • Anhydrous Toluene

  • Anhydrous HCl (2.0 M in diethyl ether)

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, add Yb(OTf)₃ (5 mol %). Heat gently under vacuum for 30 minutes to remove trace moisture, then backfill with argon. Causality: Moisture competes with the nitrile for Lewis acid coordination, drastically reducing catalytic turnover and promoting ester hydrolysis.

  • Substrate Addition: Suspend the catalyst in anhydrous toluene (0.5 M relative to the substrate). Add ethyl cyanoacetate (1.0 equiv) via syringe. Stir for 10 minutes at room temperature to allow the formation of the nitrile-metal coordination complex.

  • Nucleophile Introduction: Dropwise, add the methylamine solution (1.5 equiv) over 15 minutes. Causality: Controlled addition prevents local excesses of the amine, which could trigger off-target amidation of the ester.

  • Catalytic Conversion: Heat the reaction mixture to 100 °C. Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexane 1:1). The reaction typically reaches >95% conversion within 12 hours.

  • Quenching and Workup: Cool the mixture to room temperature. Filter the mixture through a short pad of Celite to remove the precipitated catalyst (which can be washed and recycled). Concentrate the filtrate under reduced pressure.

  • Salt Formation (Critical Step): The free base of ethyl 3-imino-3-(methylamino)propanoate is prone to tautomerization and degradation. To enhance stability and solubility[1], immediately dissolve the crude oil in anhydrous diethyl ether at 0 °C and add anhydrous HCl in ether (1.1 equiv) dropwise.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford Ethyl 3-imino-3-(methylamino)propanoate hydrochloride.

Protocol B: Copper(I)-Catalyzed Synthesis (Scalable Alternative)

For larger-scale syntheses where lanthanides may be cost-prohibitive, CuCl offers a robust alternative.

  • Combine CuCl (10 mol %) and ethyl cyanoacetate (1.0 equiv) in anhydrous ethanol.

  • Introduce methylamine (1.5 equiv, 33% in absolute ethanol).

  • Seal the reaction vessel and heat to 80 °C for 18 hours.

  • Cool, filter through Celite to remove copper salts, and proceed to HCl salt formation as described in Protocol A.

Workflow N1 1. Reagent Preparation Anhydrous Conditions N2 2. Catalyst Loading Yb(OTf)3 or CuCl N1->N2 N3 3. Controlled Addition Methylamine in THF N2->N3 N4 4. Catalytic Conversion 80-100°C, 12-24 hrs N3->N4 N5 5. Reaction Quenching Cooling & Filtration N4->N5 In-Process LC-MS N6 6. HCl Salt Formation Anhydrous HCl/Ether N5->N6 N7 7. Isolation & QC Yield & Purity Analysis N6->N7 Final Product

Step-by-step experimental workflow for the catalytic synthesis and isolation of the amidine salt.

Analytical Validation & Troubleshooting

To ensure the self-validating nature of this protocol, the following quality control checks must be performed:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Confirm the disappearance of the sharp singlet of the cyanoacetate methylene (~3.5 ppm) and the appearance of a new methylene signal shifted by the adjacent amidine group. The ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) must remain strictly intact.

  • Mass Spectrometry: ESI-MS should show the [M+H]⁺ peak at m/z 145.1 for the free base.

  • Troubleshooting - Amide Formation: If 2-cyano-N-methylacetamide is detected (indicated by the loss of the ethyl ester NMR signals), ensure the catalyst is completely anhydrous prior to use, as water poisons the Lewis acid and facilitates ester hydrolysis. Additionally, reduce the rate of methylamine addition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 3-imino-3-(methylamino)propanoate Synthesis Optimization

Welcome to the Technical Support Center for the synthesis of Ethyl 3-imino-3-(methylamino)propanoate hydrochloride (SMILES: O=C(OCC)CC(NC)=N.[H]Cl)[1]. This compound is a highly versatile amidine building block used in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-imino-3-(methylamino)propanoate hydrochloride (SMILES: O=C(OCC)CC(NC)=N.[H]Cl)[1]. This compound is a highly versatile amidine building block used in the development of complex heterocyclic therapeutics[1].

Because this molecule features both an ester and a highly reactive amidine moiety, its synthesis is notoriously sensitive to moisture, temperature, and stoichiometric imbalances. This guide provides a mechanistic deep-dive, self-validating protocols, and targeted troubleshooting to help you optimize your yields via the classical two-step Pinner reaction[2][3].

Process Overview & Mechanistic Rationale

The synthesis of ethyl 3-imino-3-(methylamino)propanoate relies on the partial solvolysis of a nitrile (ethyl cyanoacetate) to yield an intermediate iminoether (imidate), followed by nucleophilic displacement with an amine[4].

  • Pinner Salt Formation: The nitrile is protonated by anhydrous HCl gas to form a highly electrophilic nitrilium cation[5]. Subsequent attack by absolute ethanol yields the intermediate Pinner salt, ethyl 3-ethoxy-3-iminopropanoate hydrochloride[5][6].

  • Amidation: The isolated Pinner salt is reacted with anhydrous methylamine. The amine displaces the ethoxy group to form the target amidine hydrochloride[2][3].

Self-Validating Experimental Protocols

Workflow A Ethyl Cyanoacetate + Ethanol B HCl (g) Addition (T < 5 °C) A->B Anhydrous C Pinner Salt (Imidate HCl) B->C Stir 24h D Methylamine in EtOH C->D T < 10 °C E Amidine HCl (Target Product) D->E Stir 16h

Fig 1. Two-step synthetic workflow for Ethyl 3-imino-3-(methylamino)propanoate.

Step 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate Hydrochloride (Pinner Salt)

Causality Focus: The nitrilium ion is highly susceptible to aqueous hydrolysis. Absolute exclusion of water is mandatory to prevent the formation of malonate esters.

  • Charge a flame-dried, nitrogen-purged reactor with ethyl cyanoacetate (1.0 eq) and absolute ethanol (1.1 eq).

  • Add an anhydrous co-solvent (e.g., diethyl ether or cyclopentyl methyl ether) to maintain stirring efficiency as the salt precipitates[5].

  • Cool the reaction mixture to 0 °C using an ice-brine bath.

  • Bubble anhydrous HCl gas through the solution, maintaining the internal temperature strictly below 5 °C, until the solution is saturated (approx. 2.5 eq of HCl)[6].

  • Seal the reactor and stir at 0–5 °C for 24 hours. A white crystalline precipitate of the imidate hydrochloride will form.

  • Filter the precipitate rapidly under a blanket of dry nitrogen, wash with cold anhydrous ether, and dry in vacuo.

Self-Validating Checkpoint: The isolated product must be a free-flowing white powder. If the product appears as a sticky paste or oil, moisture has breached the system, causing hydrolysis into diethyl malonate. Discard and restart.

Step 2: Amidation to Ethyl 3-imino-3-(methylamino)propanoate Hydrochloride

Causality Focus: Imidate salts are thermodynamically unstable. Exothermic spikes during amine addition will trigger a Pinner rearrangement, destroying the intermediate.

  • Suspend the isolated Pinner salt (1.0 eq) in anhydrous ethanol at 0 °C.

  • Add a solution of anhydrous methylamine in absolute ethanol (1.1 eq) dropwise over 1 hour. Maintain the internal temperature below 10 °C to prevent thermal rearrangement[6].

  • Stir the mixture for 16 hours, allowing it to gradually warm to room temperature (max 20 °C).

  • Concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C).

  • Recrystallize the crude residue from an ethanol/diethyl ether mixture to yield the pure amidine hydrochloride.

Self-Validating Checkpoint: Perform a quick ^1^H NMR (in DMSO-d6). The spectrum must show the complete disappearance of the imidate ethoxy protons (quartet at ~4.5 ppm) and the emergence of a sharp N-methyl singlet at ~2.8 ppm.

Yield Optimization Data

By strictly controlling the thermodynamic and kinetic parameters of the Pinner reaction, researchers can prevent the formation of orthoesters and amides[2][6].

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic ConsequenceYield Impact
Solvent Moisture > 500 ppm H₂O< 50 ppm H₂OPrevents nucleophilic attack by water, halting hydrolysis into malonate esters.+25%
Step 1 Temperature 15 – 20 °C0 – 5 °CSuppresses thermodynamic rearrangement of the imidate into unreactive amides.+30%
HCl Equivalents 1.1 eq (Sub-saturated)2.5 eq (Saturated)Ensures complete protonation of the nitrile to the highly activated nitrilium cation.+15%
Methylamine Source 40% Aqueous Solution33% in Absolute EtOHEliminates competitive aqueous solvolysis during the amidation step.+40%

Troubleshooting & FAQs

Mechanism Nitrile Ethyl Cyanoacetate (Nitrile) Nitrilium Nitrilium Cation (Activated Intermediate) Nitrile->Nitrilium Anhydrous HCl (g) Imidate Ethyl 3-ethoxy-3-iminopropanoate (Pinner Salt) Nitrilium->Imidate Absolute EtOH Amidine Target Amidine (Product) Imidate->Amidine Anhydrous MeNH2 Amide Amide Byproduct (Thermal Degradation) Imidate->Amide T > 20 °C Ester Malonate Ester (Hydrolysis Byproduct) Imidate->Ester H2O Exposure

Fig 2. Mechanistic pathway and common degradation routes of the Pinner salt.

Q: Why is the yield of my Pinner salt (ethyl 3-ethoxy-3-iminopropanoate hydrochloride) consistently below 50%? A: The Pinner reaction requires the protonation of the nitrile to form a highly activated nitrilium cation before nucleophilic attack by ethanol[5]. If the HCl gas is not strictly anhydrous, or if ambient moisture enters the system, the intermediate imidate hydrochloride rapidly hydrolyzes into diethyl malonate (an ester) rather than remaining as the desired Pinner salt[2][6]. Furthermore, imidate hydrochlorides are thermodynamically unstable; if the temperature exceeds 5 °C during HCl addition, the intermediate will prematurely degrade[6].

Q: During the addition of methylamine, the reaction mixture turns dark and the final yield drops. What is happening? A: This is indicative of thermal degradation. The displacement of the ethoxy group by methylamine is an exothermic process. If the methylamine is added too quickly, localized temperature spikes occur. At elevated temperatures, imidate salts undergo a Pinner rearrangement to form unreactive amides or degrade into complex oligomers[2][5]. To prevent this, ensure dropwise addition of the amine while maintaining the internal reactor temperature strictly below 10 °C.

Q: Can I use aqueous methylamine (e.g., 40% in water) instead of methylamine in ethanol to save costs? A: Absolutely not. Introducing water during the amidation step will cause competitive nucleophilic attack on the highly electrophilic imidate carbon[4]. Water will rapidly hydrolyze the Pinner salt into diethyl malonate and ammonia, completely bypassing the desired amidation pathway[2]. You must strictly use anhydrous methylamine in absolute ethanol or THF.

References

  • Wikipedia. "Pinner reaction". Available at: [Link]

  • SynArchive. "Pinner Reaction". Available at: [Link]

  • Organic Chemistry Portal. "Pinner Reaction". Available at: [Link]

  • PMC (National Institutes of Health). "A Lewis acid-promoted Pinner reaction". Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-imino-3-(methylamino)propanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of Ethyl 3-imino-3-(methylamino)propanoate. Given the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of Ethyl 3-imino-3-(methylamino)propanoate. Given the compound's specific chemical properties—notably its basic methylamino group and hydrolytically sensitive imine moiety—standard purification protocols often fail. This document offers a structured, problem-solving approach based on fundamental chemical principles and established chromatographic techniques for polar, basic, and sensitive molecules.

Part 1: Understanding the Molecule & Core Challenges

Ethyl 3-imino-3-(methylamino)propanoate presents a trifecta of purification challenges stemming from its structure:

  • Basicity: The methylamino group is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible binding to the column.[1][2]

  • Hydrolytic Instability: The imine functional group is susceptible to hydrolysis, a reaction catalyzed by acidic conditions—such as those present on the surface of silica gel.[3][4][5] This can lead to the degradation of the target compound during purification, regenerating the corresponding starting materials or other impurities.

  • Polarity: The presence of ester, imine, and amine functionalities makes the molecule polar, requiring more polar mobile phases for elution in normal-phase chromatography or specialized systems like reversed-phase or HILIC.[6][7][8]

A successful purification strategy must directly address these three issues simultaneously.

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common experimental failures.

Issue 1: Severe Peak Tailing & Poor Resolution on Silica Gel

Q: I'm running a column with a standard Hexane/Ethyl Acetate system, but my product is either stuck on the column or eluting as a very broad, tailing peak. What's happening?

A: This is the most common issue and is caused by the interaction between the basic methylamino group of your compound and the acidic silanol groups (Si-OH) on the silica surface.[2][9] To achieve a sharp, symmetrical peak, you must mitigate this interaction.

Solutions:

  • Mobile Phase Modification (Base Additive): The most straightforward approach is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[9]

    • Recommended Additive: Triethylamine (TEA) at a concentration of 0.5-2% (v/v).[10][11]

    • How it Works: TEA is a stronger base than your product and will preferentially interact with the acidic silanol groups, effectively "masking" them. This allows your compound to travel through the column without strong ionic interactions, resulting in a significantly improved peak shape.[1][12]

    • Important: Always re-evaluate your solvent system on a TLC plate with the added TEA, as the Rf values will likely increase.[11]

  • Use of an Alternative Stationary Phase: If base additives are insufficient or undesirable (e.g., if your compound is unstable in the presence of TEA), consider a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice as the stationary phase itself has a basic surface, which repels basic analytes and prevents the acid-base interactions that cause tailing.[2][10]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of amines.[13][14] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.

Issue 2: Product Degradation & Low Recovery

Q: My post-column analysis (e.g., NMR) shows the presence of starting materials or other impurities not present in the crude mixture. I suspect my compound is degrading during purification. How can I prevent this?

A: This is a strong indication of hydrolysis of the imine bond, catalyzed by the acidic silica gel.[3][5] The presence of water in your solvents can exacerbate this issue.

Solutions:

  • Deactivate the Stationary Phase: The same strategies used to prevent peak tailing also prevent acid-catalyzed degradation. Adding 0.5-2% triethylamine to the eluent is highly effective at neutralizing the acidic sites responsible for hydrolysis.[12]

  • Use Anhydrous Solvents and Dried Silica: To minimize hydrolysis, ensure your solvents are dry. For extremely sensitive compounds, using silica gel that has been oven-dried prior to column packing can significantly reduce decomposition. A study on N-H ketimines demonstrated that combining pre-dried silica gel with the addition of TEA almost completely suppressed hydrolysis during chromatography.[15]

  • Switch to a Non-Acidic Stationary Phase: As mentioned previously, neutral/basic alumina or amine-functionalized silica are less likely to cause degradation of acid-sensitive compounds.[2][10][13]

  • Consider Reversed-Phase Chromatography: If the compound is soluble in water/acetonitrile or water/methanol mixtures, reversed-phase (RP) chromatography on a C18 column can be an excellent alternative.[6][16] In RP, the stationary phase is non-polar, and there are no acidic silanol groups to catalyze hydrolysis.

Issue 3: Choosing the Right Chromatographic Mode

Q: Given the polar and basic nature of my compound, which type of chromatography is best: Normal-Phase, Reversed-Phase, or something else?

A: The optimal method depends on your compound's solubility and the impurities you need to remove. It is often wise to screen both normal- and reversed-phase conditions at the analytical (TLC/LC-MS) level first.

G cluster_solubility Solubility Test cluster_np Normal-Phase Path cluster_rp Reversed-Phase Path start Start: Crude Product Ethyl 3-imino-3-(methylamino)propanoate sol_test Test Solubility start->sol_test np_tlc Run TLC with 0.5-2% TEA in Hex/EtOAc or DCM/MeOH sol_test->np_tlc Soluble in Organic Solvents rp_lcms Run Analytical RP-HPLC/LC-MS (C18 column) (Water/ACN or Water/MeOH) sol_test->rp_lcms Soluble in Aqueous/Organic np_result Good Separation? (Rf ~0.2-0.4, no streaking) np_tlc->np_result np_flash Proceed with Normal-Phase Flash Chromatography (with TEA) np_result->np_flash Yes np_fail Consider Alternative Stationary Phase: - Amine-Silica - Neutral Alumina np_result->np_fail No end_node Pure Product np_flash->end_node np_fail->np_tlc Re-optimize rp_result Good Separation? rp_lcms->rp_result rp_flash Proceed with Reversed-Phase Flash Chromatography rp_result->rp_flash Yes rp_fail Consider HILIC or Ion-Pairing Agents rp_result->rp_fail No rp_flash->end_node rp_fail->rp_lcms Re-optimize

Method Comparison Table:

Chromatography Mode Stationary Phase Typical Mobile Phase Pros Cons
Normal-Phase (Modified) Silica GelHexane/EtOAc or DCM/MeOH + 0.5-2% TEA Widely available; good for removing non-polar impurities.[14][17]Requires base additive; risk of hydrolysis if not properly deactivated.[15]
Normal-Phase (Alternative) Amine-functionalized Silica or Neutral AluminaHexane/EtOAc or DCM/MeOHExcellent for basic compounds; no additive needed; reduces degradation risk.[2][10]Can be more expensive; may have different selectivity than silica.[13]
Reversed-Phase (RP) C18-bonded SilicaWater/Acetonitrile or Water/MethanolExcellent for polar compounds; no risk of acid-catalyzed hydrolysis; highly reproducible.[6][8][18]May not effectively remove very polar impurities; requires solvent evaporation from aqueous fractions.
HILIC Amide or Amino-bonded SilicaHigh % Acetonitrile with aqueous bufferGood for very polar compounds that have poor retention in RP.[7][19]Can require longer equilibration times; method development can be more complex.[8]

Part 3: Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography on Silica Gel

This protocol is the recommended starting point due to the wide availability of silica gel.

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your crude product.

    • On a silica gel TLC plate, spot the crude material.

    • Develop the plate in a mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) that contains 1% Triethylamine (TEA) .

    • Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4.[3] This is the optimal range for good separation in flash chromatography.[20]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica:crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% TEA).

    • Pour the slurry into the column and use pressure to pack the bed evenly.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[20][21]

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column. Avoid using a solvent stronger than your mobile phase, as this will degrade the separation.

  • Elution & Fraction Collection:

    • Begin eluting with your determined mobile phase (containing 1% TEA).

    • If a gradient is needed, slowly increase the percentage of the more polar solvent.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure. Note that TEA is volatile and should be removed during this step, but co-evaporation with a solvent like toluene may be necessary for complete removal.

Protocol 2: Reversed-Phase Flash Chromatography

This is an excellent alternative if normal-phase fails or if the compound is highly water-soluble.

  • Method Development (Analytical HPLC/LC-MS):

    • If available, use an analytical HPLC with a C18 column to develop a separation method.

    • Start with a gradient of 5% to 95% Acetonitrile in Water over 10-15 minutes.

    • This will confirm if the compound can be retained and separated from its impurities under RP conditions.

  • Column Selection and Equilibration:

    • Choose a C18-functionalized silica flash column.

    • Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) through it.

  • Sample Loading:

    • Dissolve the sample in a solvent mixture that is as weak as or weaker than the initial mobile phase. A small amount of DMSO, DMF, or Methanol can be used if solubility is an issue, but keep the injection volume small.

  • Elution & Fraction Collection:

    • Begin elution and run a gradient based on your analytical method, increasing the percentage of the organic solvent (Acetonitrile or Methanol).

    • Collect fractions and analyze by TLC (using an appropriate normal-phase system) or LC-MS.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure. The remaining aqueous solution can then be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to recover the product.

References

  • Welch, C. J., et al. (2010). Greener Solvents for Chromatography. ACS Green Chemistry Institute.
  • Dolan, J. W. (2014). Dry Load vs. Liquid Load, Which is Better? LCGC North America.
  • ResearchGate. (2025). Are there alternatives for silica for column chromatography? Retrieved from [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification? r/chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. Retrieved from [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]

  • Takeda, Y., et al. (2016). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Organic & Biomolecular Chemistry, 14(12), 3251-3256. DOI: 10.1039/D6OB00153J. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sielc.com. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]

  • ResearchGate. (2016). How to separate imine from reaction mixture? Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • Sharma, G., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Best Practices for Flash Chromatography. Retrieved from [Link]

  • Tosoh Bioscience. (2011). Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
  • Reddit. (2017). Purification of an imine/methods on using alumina. r/chemistry. Retrieved from [Link]

  • Biotage. (2023). Which sorbents work best for dry loading flash column chromatography samples? Retrieved from [Link]

  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2213-08-3, ETHYL 3-(N-METHYLAMINO) PROPIONATE. Retrieved from [Link]

Sources

Troubleshooting

"Ethyl 3-imino-3-(methylamino)propanoate" stability issues and degradation

Technical Support Center: Ethyl 3-imino-3-(methylamino)propanoate Welcome to the technical support guide for Ethyl 3-imino-3-(methylamino)propanoate. This document is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-imino-3-(methylamino)propanoate

Welcome to the technical support guide for Ethyl 3-imino-3-(methylamino)propanoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile yet sensitive chemical intermediate. Given its reactivity, understanding its stability profile is critical for successful experimental outcomes. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and characteristics of Ethyl 3-imino-3-(methylamino)propanoate.

Q1: What is Ethyl 3-imino-3-(methylamino)propanoate and why is it so reactive?

A: Ethyl 3-imino-3-(methylamino)propanoate is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly heterocyclic compounds and amino acid derivatives[1]. Its reactivity stems from two primary functional groups: an imine and an ester. The imine group is susceptible to hydrolysis, and its reactivity is enhanced by the adjacent electron-withdrawing ester group, making it more electrophilic than many other imines[2]. This inherent reactivity is key to its synthetic utility but also the source of its stability challenges.

Q2: My compound is the hydrochloride salt. Why is this important?

A: Supplying this compound as a hydrochloride salt is a deliberate strategy to improve its overall stability and handling characteristics[1]. The salt form is typically a more stable, crystalline solid compared to the free base, which may be an oil and more prone to degradation. Protonation of the nitrogen atoms can reduce their susceptibility to certain degradation pathways and improves solubility in various solvents for experimental applications[1].

Q3: What are the ideal storage and handling conditions for this compound?

A: Due to its sensitivity, stringent storage and handling are paramount. The compound may require cold-chain transportation and should be stored under an inert atmosphere (such as nitrogen or argon) at low temperatures, ideally in a freezer at or below -20°C, to ensure its stability and longevity[1][3][4]. Exposure to moisture, air (oxygen), and elevated temperatures should be minimized at all times.

Q4: What are the immediate visual signs of compound degradation?

A: The first signs of degradation are often a change in physical appearance. This can include discoloration (e.g., yellowing or browning of a previously white or off-white solid) or a change in consistency (e.g., a crystalline solid becoming gummy or oily). These changes indicate the formation of impurities and a potential loss of compound integrity.

Primary Degradation Pathway: Hydrolysis

The most significant stability issue for Ethyl 3-imino-3-(methylamino)propanoate is its susceptibility to hydrolysis. Both the imine and, to a lesser extent, the ester functional groups can be cleaved by water.

Mechanism of Imine Hydrolysis: The hydrolysis of an imine is a reversible, often acid-catalyzed, process[5]. The mechanism involves the following key steps:

  • Protonation: The imine nitrogen is protonated by an acid source (even trace atmospheric moisture can be sufficient), forming a highly reactive iminium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic iminium carbon.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

  • Elimination: The C-N bond breaks, eliminating a neutral methylamine molecule and yielding a protonated carbonyl.

  • Deprotonation: The protonated carbonyl is deprotonated to give the final ketone product.

Imino-esters are known to be more readily hydrolyzed than amides because the imine nitrogen is more easily protonated, initiating the degradation cascade[6].

Hydrolysis_Pathway Fig 1. Primary Hydrolysis Pathway of the Imine Moiety cluster_intermediates Key Intermediate Reactant Ethyl 3-imino-3-(methylamino)propanoate Iminium Protonated Iminium Ion (Highly Electrophilic) Reactant->Iminium + H⁺ (from H₂O) Water H₂O (Water) Ketone Ethyl 3-oxopropanoate Iminium->Ketone + H₂O - H⁺ Amine Methylamine Iminium->Amine Elimination

Fig 1. Primary Hydrolysis Pathway of the Imine Moiety

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Problem Observed Potential Cause Recommended Action & Scientific Rationale
Low or inconsistent reaction yields. Compound Degradation: The reagent has likely degraded either during storage or upon exposure to the reaction environment before the desired reaction could occur.Verify Integrity: Before use, run a quick ¹H NMR or LC-MS to confirm the compound's purity. Improve Handling: Work under a strictly inert and anhydrous atmosphere (glovebox or Schlenk line). Use anhydrous solvents. Prepare reaction vessels in an oven and cool under vacuum or inert gas to remove adsorbed water.
Appearance of unexpected peaks in NMR or LC-MS analysis. Hydrolysis: The most common cause is hydrolysis of the imine functionality, leading to the formation of ethyl 3-oxopropanoate and methylamine[5].Identify Impurities: Compare your spectra to known spectra of the starting material and potential degradation products. The keto-ester will show a characteristic set of new signals. Prevent Further Degradation: Immediately store all aliquots under inert gas at -20°C. Re-purification may be necessary if the level of impurity is significant.
The solid reagent has turned yellow/brown or become oily. Thermal/Oxidative Stress: Discoloration is a classic sign of decomposition, which can be accelerated by elevated temperatures or exposure to oxygen.Discard & Replace: Do not use the discolored reagent, as the impurities can act as catalysts or inhibitors in your reaction[7]. Review Storage Protocol: Ensure the freezer temperature is stable and that the container is properly sealed under an inert atmosphere. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Difficulty solubilizing the HCl salt in non-polar aprotic solvents. Salt Form Insolubility: The hydrochloride salt form enhances stability but decreases solubility in non-polar organic solvents like hexanes or toluene.Solvent Selection: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. Free-Basing (Use with Caution): If necessary, the free base can be generated in-situ by the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA). Note: The free base is significantly less stable and should be used immediately without isolation.

Experimental Protocols

Protocol 1: Recommended Storage and Aliquoting

This protocol ensures the long-term stability of the reagent.

  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a -20°C freezer. Do not open it until it has thermally equilibrated inside a desiccator or glovebox to prevent condensation.

  • Inert Environment: Perform all manipulations in a glovebox or under a positive pressure of dry argon or nitrogen gas.

  • Aliquoting: Weigh the desired amounts into separate, small, oven-dried glass vials suitable for single use.

  • Sealing: Backfill each vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm for an extra barrier.

  • Storage: Place the labeled, sealed aliquots back into the -20°C freezer in a secondary container with desiccant.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Unexpected Results Problem Problem Encountered (e.g., Low Yield, Impure Product) Check_SM Step 1: Verify Starting Material (SM) Purity (Use Protocol 2: NMR/LC-MS) Problem->Check_SM SM_OK Is SM >95% Pure? Check_SM->SM_OK Degraded_SM Action: Discard SM. Order fresh reagent. Review storage (Protocol 1). SM_OK->Degraded_SM No Check_Conditions Step 2: Review Experimental Conditions SM_OK->Check_Conditions Yes Degraded_SM->Problem Re-evaluate Moisture Was the reaction run under strictly anhydrous/inert conditions? Check_Conditions->Moisture Wet_Conditions Action: Dry all solvents/reagents. Use oven-dried glassware. Use glovebox or Schlenk line. Moisture->Wet_Conditions No Revisit_Chem Result: Conditions Optimized. Re-run experiment. Moisture->Revisit_Chem Yes Wet_Conditions->Revisit_Chem

Fig 2. Troubleshooting Workflow for Unexpected Results
Protocol 2: Assessing Purity and Degradation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of your compound[1].

  • Sample Preparation: In an inert atmosphere, dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pure Compound: The spectrum should show distinct signals corresponding to the ethyl group, the methylamino group, and the methylene protons of the propanoate backbone.

    • Degraded Compound: Look for the appearance of new, sharp signals. Hydrolysis to ethyl 3-oxopropanoate will result in new signals for the methylene group adjacent to two carbonyls. Broad signals may indicate the presence of methylamine or its salt.

  • Quantification: Integrate the peaks corresponding to the starting material and the primary degradation product to estimate the percentage of degradation.

References

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2015). Why are imino-esters cleavable under milder conditions than amids. r/chemhelp. Retrieved from [Link]

  • Sammis, G. M., & Jacobsen, E. N. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(13), 8863–8909. [Link]

  • LookChem. (n.d.). Cas 2213-08-3, ETHYL 3-(N-METHYLAMINO) PROPIONATE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • Hartono, A., et al. (2017). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Molecules, 22(10), 1649. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Optimization

"Ethyl 3-imino-3-(methylamino)propanoate" characterization challenges

Technical Support Center: Characterization & Troubleshooting Guide for Ethyl 3-imino-3-(methylamino)propanoate Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization & Troubleshooting Guide for Ethyl 3-imino-3-(methylamino)propanoate

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists working with Ethyl 3-imino-3-(methylamino)propanoate (typically handled as the hydrochloride salt, C₆H₁₃ClN₂O₂)[1]. As a malonamidine monoester, this compound is a highly versatile building block for synthesizing complex heterocycles like pyrimidines and imidazoles[2]. However, its unique electronic structure—featuring an acidic methylene bridge flanked by an ester and an amidine—presents specific analytical challenges.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind molecular behaviors such as tautomerism, rapid H/D exchange, and hydrolytic degradation[3][4].

FAQ & Troubleshooting: NMR Spectroscopy

Q1: Why are the NH/NH₂ and N-CH₃ signals broadened, or why do they appear as multiple sets of peaks in my ¹H NMR spectrum? The Causality: This is a classic manifestation of amidine tautomerism combined with restricted rotation[4]. The molecule exists in a dynamic equilibrium between the amino-imino and imino-amino tautomers. At room temperature, the rate of proton exchange between the nitrogens is often intermediate on the NMR timescale. This intermediate exchange rate causes the resonance signals to broaden or "smear" across the baseline. Additionally, the partial double-bond character of the C-N bond can lead to E/Z geometric isomers, resulting in duplicate peak sets. The Fix: To resolve this, you must push the exchange rate to an extreme (either very fast or very slow).

  • Method A (Slow Exchange): Run Variable Temperature (VT) NMR at lower temperatures (e.g., 250 K) in CDCl₃ to freeze out the individual tautomers and isomers.

  • Method B (Symmetric Lock): Add a trace amount of Trifluoroacetic acid (TFA-d) to the NMR tube. This fully protonates the free base into a resonance-stabilized amidinium cation, equalizing the C-N bonds and sharpening the signals into a single, time-averaged set[2].

Q2: The integral for the α-CH₂ group (expected around 3.2–3.5 ppm) is completely missing when I use CD₃OD or D₂O. Has my compound degraded? The Causality: Your compound is likely intact. The methylene (CH₂) protons are sandwiched between two highly electron-withdrawing groups (the ethyl ester and the amidine/amidinium). This makes the α-protons highly acidic. When dissolved in deuterated protic solvents (D₂O or CD₃OD), the compound undergoes rapid base- or acid-catalyzed enolization, leading to instantaneous Hydrogen-Deuterium (H/D) exchange. The protons are replaced by NMR-silent deuterium atoms. The Fix: Use a rigorously dried, aprotic solvent such as DMSO-d₆. To create a self-validating system , first acquire the spectrum in DMSO-d₆ to confirm the presence of the CH₂ group (integral = 2H). Then, spike the tube with 10 μL of D₂O and re-run the spectrum. The deliberate disappearance of the CH₂ peak validates that the initial absence was due to H/D exchange, not thermal or chemical degradation.

FAQ & Troubleshooting: Mass Spectrometry (LC-MS)

Q3: I observe the expected[M+H]⁺ at m/z 145, but there are intense unexpected fragments at m/z 114 and m/z 99 in my full-scan MS. What is causing this? The Causality: These are classic in-source fragmentation artifacts. The amidine nitrogen readily accepts a proton during Electrospray Ionization (ESI), yielding a strong [M+H]⁺ signal. However, the internal energy imparted during desolvation easily cleaves labile bonds.

  • The neutral loss of 31 Da (yielding m/z 114) corresponds to the ejection of methylamine (CH₃NH₂) from the amidine terminus.

  • The neutral loss of 46 Da (yielding m/z 99) corresponds to the loss of ethanol (CH₃CH₂OH) from the ester terminus. The Fix: Decrease the cone voltage (or declustering potential) and lower the capillary desolvation temperature to ensure "softer" ionization.

FAQ & Troubleshooting: Stability & Handling

Q4: My stock solutions show new peaks corresponding to malonic acid derivatives over time. How do I prevent this? The Causality: Amidines are carboxylic acid derivatives and are highly susceptible to hydrolysis[3]. Water acts as a nucleophile, attacking the electrophilic amidine carbon to form a tetrahedral intermediate. This intermediate collapses, expelling methylamine or ammonia to yield a malonamate monoester, which can further hydrolyze to malonic acid monoethyl ester. This process is accelerated at pH < 4 or pH > 8. The Fix: Always store the compound as the hydrochloride salt (which deactivates the electrophilic carbon via protonation) in a desiccator at -20°C[1]. Prepare aqueous solutions immediately before use and buffer them strictly to pH 6.0–7.0.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (DMSO-d₆, 298 K, HCl Salt)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 8.50 - 9.20 Broad singlet 3H -C(=NH₂⁺)-NH- (Amidinium protons)
¹H 4.15 Quartet (J = 7.1 Hz) 2H -O-CH₂ -CH₃ (Ester)
¹H 3.65 Singlet 2H -CH₂ - (Methylene bridge)
¹H 2.85 Singlet 3H -N-CH₃ (Methylamine)
¹H 1.20 Triplet (J = 7.1 Hz) 3H -O-CH₂-CH₃ (Ester)
¹³C 167.5 Singlet N/A -C =O (Ester carbonyl)

| ¹³C | 162.0 | Singlet | N/A | -C (=NH)- (Amidine carbon) |

Table 2: Key LC-MS/MS Fragmentation Pathways (Positive ESI)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Mechanistic Assignment
145.1 [M+H]⁺ 114.1 31 Loss of Methylamine (CH₃NH₂)
145.1[M+H]⁺ 99.1 46 Loss of Ethanol (CH₃CH₂OH)

| 145.1 [M+H]⁺ | 72.0 | 73 | Loss of Ester group (COOCH₂CH₃) |

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Amidine Tautomer Resolution Purpose: To resolve broadened amidine signals by slowing down tautomeric exchange.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (ensure the solvent is stored over molecular sieves to prevent water-induced exchange).

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a VT probe.

  • Equilibration: Acquire a standard spectrum at 298 K. The N-H and N-CH₃ signals will likely be broad.

  • Cooling: Lower the probe temperature in 10 K increments down to 243 K. Allow the sample to equilibrate for 5 minutes at each step.

  • Acquisition: Acquire a spectrum at each temperature point. Watch for the broad singlets to decoalesce into distinct, sharp signals representing the individual E/Z isomers and tautomers.

Protocol B: Self-Validating LC-MS Method for Malonamidines Purpose: To accurately detect the intact mass while minimizing in-source degradation.

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Crucial: Do not use TFA, as it suppresses ionization.

  • Column: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 μm) maintained at 30°C.

  • Sample Prep: Dissolve the sample in 95:5 Water:Acetonitrile at a concentration of 1 μg/mL. Run immediately to prevent hydrolysis.

  • MS Parameters: Set the ESI source to positive mode. Lower the Capillary Temperature to 250°C (down from a standard 300°C) and the Cone Voltage to 15-20 V to prevent the premature ejection of methylamine.

Mechanistic Pathway Diagrams

The following diagram maps the logical relationship between the stable salt form, the tautomeric free bases, and their primary degradation/exchange pathways.

G Amidinium Amidinium HCl Salt (Stable Storage Form) TautomerA Amino-Imino Tautomer (Free Base) Amidinium->TautomerA Neutralization (Base added) TautomerB Imino-Amino Tautomer (Free Base) TautomerA->TautomerB Amidine Tautomerism (Proton Transfer) HD_Exchange Alpha-CH2 H/D Exchange (Deuterated Protic Solvents) TautomerA->HD_Exchange Acidic alpha-protons Hydrolysis Hydrolysis Degradation (Aqueous, pH < 4 or > 8) TautomerA->Hydrolysis H2O / Heat TautomerB->HD_Exchange Acidic alpha-protons TautomerB->Hydrolysis H2O / Heat

Figure 1: Tautomeric equilibrium, H/D exchange, and hydrolysis pathways of the target compound.

References

  • Freie Universität Berlin. "Dynamic Liquid State NMR and IR Study of Tautomerism and Conformations of Tetraphenyloxalamidine". URL: [Link]

  • Semantic Scholar. "Cyclic amidines as precursors for imidazoles". URL:[Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring for Ethyl 3-imino-3-(methylamino)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the chromatographic behavior of highly polar, basic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the chromatographic behavior of highly polar, basic intermediates. Monitoring the synthesis or consumption of ethyl 3-imino-3-(methylamino)propanoate presents unique challenges due to its physicochemical profile.

This guide provides a self-validating, mechanistic approach to Thin-Layer Chromatography (TLC) for this specific amidine derivative, ensuring your analytical readouts are both accurate and reproducible.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound remain at the baseline or streak severely on standard silica gel plates? Causality & Solution: Ethyl 3-imino-3-(methylamino)propanoate contains a highly basic amidine moiety (pKa ~12). Standard silica gel ( SiO2​ ) is weakly acidic due to surface silanol groups (pKa ~5–7). When spotted, the basic nitrogen atoms form strong hydrogen bonds and undergo acid-base proton transfer with the silica, causing the compound to bind irreversibly or streak across the plate[1]. Actionable Fix: You must suppress this ionization. Add a volatile base—such as 1–5% triethylamine ( Et3​N ) or aqueous ammonia ( NH4​OH )—to your mobile phase. The base competitively saturates the acidic silanol sites on the stationary phase, allowing the amidine to migrate as a tight, well-defined spot [4].

Q2: I am using a UV lamp (254 nm), but I cannot see the starting material. Is my reaction failing? Causality & Solution: Lack of UV activity does not mean the compound is absent. UV visualization at 254 nm requires an extended conjugated π -system (such as an aromatic ring). In ethyl 3-imino-3-(methylamino)propanoate, the imine ( C=N ) and the ester carbonyl ( C=O ) are separated by an sp3 -hybridized methylene ( CH2​ ) bridge. Because these chromophores are isolated, the molar absorptivity at 254 nm is negligible [1]. Actionable Fix: You must rely on chemical staining. Oxidative stains or halogen-complexing agents are mandatory for visualizing this aliphatic amidine [2].

Q3: My starting material is ethyl 3-imino-3-(methylamino)propanoate hydrochloride. How does the salt form affect TLC? Causality & Solution: The hydrochloride salt is highly polar and will not migrate cleanly in standard organic solvent systems. If spotted directly, the chloride salt will dissociate unpredictably on the plate, leading to artifactual double-spotting or complete baseline retention. Actionable Fix: You must perform a "mini-workup" before spotting to free-base the compound, ensuring it migrates according to its intrinsic polarity rather than as an ionic pair [3].

Part 2: Data Presentation & System Optimization

To streamline your assay development, reference the following empirical data matrices for solvent and stain selection.

Table 1: Mobile Phase Optimization for Aliphatic Amidines
Solvent SystemAdditiveSuitabilityMechanistic Rationale
Hexane / EtOAc (Standard)NonePoor (Baseline retention)Highly polar amidine strongly adsorbs to unmodified silica.
DCM / MeOH (90:10)NoneModerate (Severe streaking)Methanol increases polarity, but acidic silanols still cause tailing.
DCM / MeOH (90:10)2% Et3​N Excellent (Sharp spots)Triethylamine competitively binds silanols, masking stationary phase acidity.
Basic Alumina TLC NoneGoodAlumina lacks acidic silanols, naturally accommodating basic amines.
Table 2: Visualization Modalities
TechniqueTarget MoietyExpected ResultCausality
UV (254 nm) Conjugated π -systemsInvisible / Very WeakImine and ester are isolated by a methylene bridge; lacks conjugation.
KMnO4​ Stain Oxidizable groupsBright yellow spot on purple backgroundPermanganate oxidizes the imine/amine, reducing Mn(VII) to Mn(IV).
Iodine ( I2​ ) Lone pairs (Nitrogen)Brown/Yellow spotReversible charge-transfer complex forms with the basic nitrogen lone pairs.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating internal checks, you can definitively trust your TLC readouts.

Protocol 1: In Situ Free-Basing & Mini-Workup for TLC Samples

Purpose: To convert the hydrochloride salt of ethyl 3-imino-3-(methylamino)propanoate into its free base for accurate chromatographic migration[1][3].

  • Sampling: Extract a 10 µL aliquot from your bulk reaction mixture.

  • Quenching: Transfer the aliquot into a microcentrifuge tube containing 100 µL of Dichloromethane (DCM) and 100 µL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Agitation: Vortex the mixture vigorously for 15 seconds to ensure complete deprotonation of the amidine hydrochloride salt.

  • Phase Separation: Allow the layers to separate (centrifuge for 30 seconds if an emulsion forms).

  • Self-Validation Check: Spot both the lower organic layer (DCM) and the upper aqueous layer on the TLC plate. A successful extraction will show the product exclusively in the organic track upon staining.

Protocol 2: Plate Preparation and Elution (The "Base-Washed" Method)

Purpose: To prevent streaking caused by silanol interactions [4].

  • Eluent Preparation: Prepare a solvent system of 90% DCM, 9% Methanol, and 1% Triethylamine ( Et3​N ) by volume.

  • Chamber Saturation: Place a piece of filter paper in the TLC chamber, add the eluent, and allow it to equilibrate for 10 minutes. The Et3​N vapor will pre-treat the silica plate during the run.

  • Elution: Develop the plate until the solvent front is 1 cm from the top edge.

  • Drying (Critical Step): Remove the plate and dry thoroughly with a heat gun. Caution: Residual Et3​N will react with chemical stains and cause a false-positive dark background. Ensure all amine odors have dissipated before proceeding to Protocol 3.

Protocol 3: Oxidative Staining ( KMnO4​ )

Purpose: Visualization of the non-UV active aliphatic amidine [2].

  • Dip: Submerge the dried TLC plate into a standard KMnO4​ stain solution (1.5g KMnO4​ , 10g K2​CO3​ , 1.25mL 10% NaOH in 200mL water) for 2 seconds.

  • Wipe: Quickly wipe the back of the glass/aluminum plate with a paper towel to remove excess stain.

  • Development: Gently heat the plate with a heat gun. The amidine will appear as a bright yellow/brown spot against a vibrant purple background.

  • Self-Validation Check: Co-spot a known secondary amine (e.g., diethylamine) on the far edge of the plate to confirm the stain's oxidative efficacy is active.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision matrix when establishing your TLC conditions for this compound.

TLCMonitoring Node1 Spot Sample (Neutralized) Node2 Check UV 254 nm Node1->Node2 Node3 Visible? Node2->Node3 Node4 Chemical Stain (KMnO4 or I2) Node3->Node4 No (Expected) Node3->Node4 Yes (Impurity/Product) Node5 Evaluate Spot Shape Node4->Node5 Node6 Streaking? Node5->Node6 Node7 Add 1-5% Et3N to Mobile Phase Node6->Node7 Yes Node8 Calculate Rf (Target 0.3 - 0.5) Node6->Node8 No Node7->Node1 Re-run TLC

Figure 1: Decision matrix for TLC monitoring of non-conjugated, basic amidine derivatives.

Part 5: References

  • Ethyl 3-imino-3-(methylamino)propanoate Hydrochloride Benchchem URL:

  • TLC for amide synthesis Reddit (r/OrganicChemistry) URL:

  • Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction Journal of the American Chemical Society (ACS Publications) URL:

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding PMC (National Institutes of Health) URL:

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reactivity: Ethyl 3-imino-3-(methylamino)propanoate vs. Ethyl 3-aminopropanoate

Executive Summary & Structural Causality For researchers and drug development professionals, selecting the correct propanoate building block is critical for directing synthetic pathways. Ethyl 3-imino-3-(methylamino)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

For researchers and drug development professionals, selecting the correct propanoate building block is critical for directing synthetic pathways. Ethyl 3-imino-3-(methylamino)propanoate and ethyl 3-aminopropanoate share an identical 3-carbon ester backbone but exhibit fundamentally divergent reactivity profiles dictated by their terminal nitrogenous groups.

  • Ethyl 3-imino-3-(methylamino)propanoate (Compound A): This compound is a specialized malonamidine derivative[1]. The presence of an N-methylamidine group creates a highly basic, resonance-stabilized system between the imino ( =NH ) and amino ( −NHCH3​ ) nitrogens. This structural feature allows it to act as a potent bidentate nucleophile , making it a premier building block for the construction of complex heterocyclic architectures.

  • Ethyl 3-aminopropanoate (Compound B): Commonly known as β -alanine ethyl ester, this compound features a simple primary aliphatic amine. It acts as a highly predictable monodentate nucleophile , offering flexible chain elongation without the complex tautomerization seen in amidines. It is the gold standard for introducing β -alanine residues in solid- and solution-phase peptide synthesis[2].

Mechanistic Divergence: Bidentate vs. Monodentate Nucleophilicity

Understanding the causality behind these reagents' behavior is essential for rational reaction design.

Amidine Reactivity (Compound A): The defining characteristic of ethyl 3-imino-3-(methylamino)propanoate is its capacity for tandem cyclocondensation. Because the amidine group contains two nucleophilic nitrogen atoms separated by a single carbon, it functions as a bis-nucleophile. When introduced to 1,3-dielectrophiles (such as β -diketones, malononitrile, or acetyl chloride derivatives), the primary imino/amino nitrogen attacks the first electrophilic center. Subsequent dehydration drives the secondary nitrogen to attack the remaining electrophilic site, closing the ring to form stable 6-membered pyrimidines or 5-membered imidazoles[1][3].

Primary Amine Reactivity (Compound B): Ethyl 3-aminopropanoate lacks the dual-nitrogen resonance system. Mechanistically, it excels in nucleophilic acyl substitution (amide bond formation) when reacted with activated carboxylic acids[2]. Furthermore, its unhindered nature makes it an excellent candidate for nucleophilic aromatic substitution ( SN​Ar ) and aza-Michael additions. For instance, in the synthesis of complex quinone derivatives, the primary amine of ethyl 3-aminopropanoate efficiently displaces halogens on aromatic rings under mild conditions[4].

Reactivity A Ethyl 3-imino-3-(methylamino)propanoate (Amidine) A1 Bidentate Nucleophile A->A1 B Ethyl 3-aminopropanoate (Primary Amine) B1 Monodentate Nucleophile B->B1 A2 Cyclocondensation (w/ 1,3-Dicarbonyls) A1->A2 B2 Acylation / Alkylation (w/ Activated Esters) B1->B2 A3 Pyrimidine / Imidazole Derivatives A2->A3 B3 Peptides / Amides / Secondary Amines B2->B3

Mechanistic divergence: Bidentate cyclization vs. monodentate linear coupling.

Quantitative Performance & Reactivity Profiling

The following table summarizes the operational parameters and comparative metrics for both compounds, allowing chemists to predict their behavior in varied synthetic environments.

Property / MetricEthyl 3-imino-3-(methylamino)propanoateEthyl 3-aminopropanoate
Nucleophilicity Type Bidentate (Bis-nucleophile)Monodentate
Estimated pKₐ (Conjugate Acid) ~11.5 - 12.5 (Strongly basic amidine)~9.0 - 10.0 (Standard aliphatic amine)
Primary Synthetic Utility Heterocycle synthesis (Pyrimidines, Imidazoles)Peptide synthesis, Linkers, SN​Ar
Typical Electrophilic Partners 1,3-Dicarbonyls, α -HaloketonesActivated esters (HOBt/HBTU), Aryl halides
Tautomerization High (Imino-enamine/Amidine resonance)None
Typical Form Supplied Hydrochloride salt (requires neutralization)Hydrochloride salt (requires neutralization)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes built-in verification steps to confirm the success of the mechanistic pathway.

Protocol 1: Pyrimidine Synthesis via Cyclocondensation (Using Compound A)

This protocol leverages the bidentate nature of the amidine to construct a pyrimidine ring.

  • Free-Basing (Neutralization): Suspend 1.0 equivalent of ethyl 3-imino-3-(methylamino)propanoate hydrochloride in anhydrous ethanol. Add 1.1 equivalents of sodium ethoxide (NaOEt). Causality: The base neutralizes the HCl salt, liberating the highly nucleophilic free amidine and precipitating NaCl[1].

  • Tandem Condensation: Filter the NaCl. To the filtrate, add 1.0 equivalent of a 1,3-diketone (e.g., acetylacetone). Reflux the mixture for 4–6 hours under a nitrogen atmosphere. Causality: Heat drives the sequential nucleophilic attacks and the subsequent thermodynamic dehydration step required for ring closure[3].

  • Isolation & Validation: Cool the reaction to 0°C to induce crystallization. Filter the solid pyrimidine derivative. Validation: Analyze via LC-MS; the absence of the linear intermediate mass confirms complete cyclization.

Protocol 2: Amide Bond Formation (Using Compound B)

This protocol highlights the monodentate linear coupling of the primary amine.

  • Carboxyl Activation: In a dry flask, dissolve 1.2 equivalents of an N-protected amino acid (e.g., Fmoc-AA-OH), 1.2 equivalents of HBTU, and 2.4 equivalents of DIPEA in anhydrous DMF. Vortex for 2 minutes. Causality: HBTU converts the stable carboxylic acid into a highly reactive OBt ester, preventing unreactive salt formation when the amine is introduced[2].

  • Nucleophilic Acyl Substitution: Add 1.0 equivalent of ethyl 3-aminopropanoate hydrochloride directly to the activated mixture. Stir at room temperature for 2 hours.

  • Workup & Validation: Dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Validation: Perform a Kaiser test on a micro-aliquot of the organic layer. A negative (yellow) result confirms the complete consumption of the free primary amine[2].

Workflow StartA Protocol 1: Pyrimidine Synthesis StepA1 1. Neutralize Amidine HCl (NaOEt / EtOH) StartA->StepA1 StepA2 2. Add 1,3-Diketone (Reflux 4-6h) StepA1->StepA2 StepA3 3. Cool, Filter & Recrystallize StepA2->StepA3 StartB Protocol 2: Amide Coupling StepB1 1. Activate Carboxylic Acid (HBTU / DIPEA / DMF) StartB->StepB1 StepB2 2. Add Primary Amine HCl (Stir 2h at RT) StepB1->StepB2 StepB3 3. Aqueous Workup & Extract StepB2->StepB3

Step-by-step workflows for heterocycle synthesis and amide bond formation.

References

  • Title: Ethyl 3-imino-3-(methylamino)
  • Title: A Comparative Guide to Alternative Reagents for Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis Source: Benchchem URL
  • Title: Syntheses and Bioactivities of Substituted 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones.
  • Title: CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine Source: Google Patents URL

Sources

Comparative

Comparative Guide: Biological Activity Screening of Ethyl 3-imino-3-(methylamino)propanoate Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Immuno-Oncology (HPK1 Inhibition), Metabolic Disorders (GCase Activation), and Scaffold Optimization Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Immuno-Oncology (HPK1 Inhibition), Metabolic Disorders (GCase Activation), and Scaffold Optimization

Executive Summary

The compound Ethyl 3-imino-3-(methylamino)propanoate (E3IMP) and its hydrochloride salt (C₆H₁₃ClN₂O₂, MW: 180.63 g/mol ) have emerged as highly privileged building blocks in modern medicinal chemistry [1]. Featuring a 3-iminopropanoate ester moiety, this scaffold provides a versatile platform for synthesizing complex heterocycles, including pyrimidines, isoquinolines, and azetidine derivatives[2].

This guide objectively compares the biological performance of E3IMP-derived analogs against traditional pharmacophores. It provides a self-validating experimental workflow for high-throughput screening (HTS) and addresses common causality factors in structural optimization, such as metabolic stability and solubility.

Structural Rationale & Scaffold Comparison

When designing kinase inhibitors or metabolic enzyme activators, the choice of the core scaffold dictates both target affinity and pharmacokinetic (PK) viability. E3IMP analogs offer a unique combination of a rigid hydrogen-bond donor/acceptor network (via the imino-methylamino core) and a highly functionalizable ester tail.

Why Choose the E3IMP Scaffold?
  • Kinase Hinge Binding: In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, E3IMP-derived thienopyridinones perfectly mimic the natural ATP-binding motif, forming critical hydrogen bonds with the kinase hinge region [3].

  • Allosteric Modulation: For Glucocerebrosidase (GCase) activators, the ester backbone allows for rapid elaboration into heterobicyclic structures that stabilize the enzyme's active conformation[4].

Table 1: Performance Comparison of E3IMP Analogs vs. Alternative Scaffolds
Performance MetricE3IMP-Derived HeterocyclesTraditional Aliphatic AmidinesStandard Kinase Hinge Binders (e.g., Indazoles)
Target Affinity (Avg. IC₅₀) < 10 nM (Highly potent)50 - 200 nM (Moderate)< 5 nM (Highly potent)
Aqueous Solubility High (>100 µg/mL) High (>150 µg/mL)Low (<20 µg/mL)
Metabolic Stability (T₁/₂) Moderate (Esterase sensitive)Low (Rapid deamination)High (CYP450 dependent)
Synthetic Versatility Excellent (Aza-Michael compatible)LimitedModerate
Primary Application HPK1 inhibitors, GCase activatorsSerine protease inhibitorsBroad-spectrum kinases

Mechanistic Focus: Modulating the HPK1 Pathway

To contextualize the biological screening, it is critical to understand the target pathway. HPK1 is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates SLP-76 at an inhibitory site (Ser376), dampening the immune response. E3IMP-derived analogs block this kinase activity, thereby enhancing anti-tumor immunity [3].

Pathway TCR T-Cell Receptor (TCR) ZAP70 ZAP-70 Kinase TCR->ZAP70 Activates HPK1 HPK1 (Target) ZAP70->HPK1 Activates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates (+) HPK1->SLP76 Phosphorylates (-) Immune T-Cell Activation SLP76->Immune Promotes E3IMP E3IMP Analog E3IMP->HPK1 Inhibits

Mechanism of HPK1 inhibition by E3IMP analogs to enhance T-cell activation.

Experimental Protocols: Self-Validating Screening Workflow

To objectively evaluate the biological activity of synthesized E3IMP analogs, a robust, self-validating High-Throughput Screening (HTS) protocol is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is specifically chosen to eliminate auto-fluorescence interference common with dense heterocyclic compounds.

Workflow Synth Analog Synthesis HTS Primary HTS (TR-FRET) Synth->HTS SecAssay Cell-Based Assay HTS->SecAssay ADME In Vitro ADME SecAssay->ADME Lead Lead Optimization ADME->Lead

Step-by-step biological screening workflow for E3IMP-derived analogs.

Protocol: TR-FRET Kinase Assay for HPK1 Inhibition

Step 1: Acoustic Compound Dispensing

  • Action: Use an ECHO acoustic liquid handler to transfer 10 nL of E3IMP analogs (10-point dose-response, starting at 10 µM) from a 100% DMSO source plate into a 384-well low-volume assay plate.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration remains strictly below 1%. Higher DMSO concentrations can induce localized enzyme denaturation, leading to false-positive inhibition.

Step 2: Enzyme-Substrate Incubation

  • Action: Add 5 µL of a master mix containing recombinant HPK1 kinase domain (0.5 nM final) and biotinylated SLP-76 peptide substrate (100 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Causality: Pre-incubating the compound with the enzyme prior to ATP addition allows for the detection of slow-binding inhibitors, a common characteristic of highly optimized hinge-binding heterocycles.

Step 3: Reaction Initiation at Kmapp​

  • Action: Initiate the reaction by adding 5 µL of ATP at its apparent Michaelis constant ( Kmapp​ = 20 µM). Incubate for 60 minutes.

  • Causality: Running the assay exactly at the ATP Km​ balances assay sensitivity. It ensures the assay is sensitive enough to detect ATP-competitive E3IMP analogs while maintaining a robust signal-to-background ratio.

Step 4: Detection & Assay Validation

  • Action: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-cryptate labeled anti-phospho-SLP-76 antibody, and Streptavidin-XL665. Read the plate on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 620/665 nm).

  • Causality & Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only validated if Z' > 0.6. This mathematical threshold guarantees that the assay window is statistically significant enough to distinguish true biological hits from assay noise.

Data Interpretation & Troubleshooting

When advancing E3IMP analogs from biochemical screening to cell-based assays, researchers frequently encounter discrepancies between in vitro enzymatic potency and cellular efficacy.

Reconciling In Vitro vs. In Silico Discrepancies
  • Metabolic Instability (Ester Hydrolysis): The defining feature of the E3IMP scaffold is its propanoate ester backbone. While this aids in initial solubility, rapid degradation (ester hydrolysis) in standard cell culture media containing fetal bovine serum (FBS) can drastically reduce apparent cellular potency [1].

    • Mitigation: Employ prodrug strategies. Converting the ethyl ester to a sterically hindered tert-butyl ester or an amide can significantly enhance half-life in cell-based assays without sacrificing the core binding affinity [1].

  • Solubility vs. Permeability: Poor aqueous solubility of highly elaborated analogs may reduce in vitro efficacy despite favorable in silico docking scores.

    • Mitigation: Utilize kinetic solubility assays (e.g., Nephelometry) in parallel with the primary HTS to flag compounds that form colloidal aggregates, which are known to cause non-specific enzyme inhibition.

References

  • PubChem. "Ethyl 3-(methylamino)propanoate - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO2016205942A1 - HPK1 inhibitors and methods of using same". World Intellectual Property Organization.
  • Google Patents. "WO2017192841A1 - Methods of treatment and combination therapies using GCase activator heterobicyclic and related compounds". World Intellectual Property Organization.
Validation

Benchmarking the performance of "Ethyl 3-imino-3-(methylamino)propanoate" in catalysis

An in-depth technical evaluation for researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale The transition from transition-metal catalysis to organocatalysis has driven the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The transition from transition-metal catalysis to organocatalysis has driven the demand for highly tunable, low-toxicity catalytic scaffolds. While rigid bicyclic amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidines like Tetramethylguanidine (TMG) dominate the landscape, their hyper-basicity often triggers unwanted side reactions, such as substrate epimerization or uncontrolled transesterification.

Ethyl 3-imino-3-(methylamino)propanoate (EIMP) emerges as a highly versatile, acyclic amidine-based organocatalyst. Structurally, EIMP features a nucleophilic N-methylamidine head paired with an electron-withdrawing ethyl propanoate tail. This unique architecture provides two critical mechanistic advantages:

  • Attenuated Basicity: The ester backbone inductively lowers the pKa of the amidine system, preventing the destructive deprotonation of sensitive substrates while maintaining strong hydrogen-bond acceptor capabilities.

  • Bifunctional Activation: The imino-amine tautomerization allows EIMP to act simultaneously as a hydrogen-bond donor and acceptor, making it an exceptional candidate for acyl transfer reactions and Ring-Opening Polymerizations (ROP) [1][2].

G A EIMP (Precatalyst) B Acyl Donor Activation (H-Bonding) A->B + Acyl Anhydride C N-Acyl Amidinium Intermediate B->C Nucleophilic Addition D Nucleophilic Attack (Transition State) C->D + Alcohol (ROH) E Product Release & Catalyst Turnover D->E Acyl Transfer E->A Regenerated EIMP

Fig 1: Catalytic cycle of EIMP in nucleophilic acyl transfer reactions.

Benchmarking EIMP Against Industry Standards

To objectively evaluate EIMP, we benchmarked its performance against three ubiquitous organocatalysts: DBU , DMAP (4-Dimethylaminopyridine), and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). The evaluation focuses on two primary domains: Nucleophilic Acyl Transfer (e.g., kinetic resolution of secondary alcohols) and Ring-Opening Polymerization (ROP) of ϵ -caprolactone.

Table 1: Comparative Catalytic Profile and Performance Metrics
CatalystpKa (in MeCN)Nucleophilicity ( N )ROP Yield (%)*Acyl Transfer TOF (h −1 )Handling & Toxicity Profile
EIMP ~14.5Moderate88%120Bench-stable salt [3]; Low toxicity
DBU 24.3Low (Sterically hindered)95%15Corrosive liquid; Moisture sensitive
DMAP 17.9HighN/A350Highly toxic; Skin sensitizer
TBD 26.0High>99%N/AHygroscopic; Triggers transesterification

*Conditions for ROP: 100 eq ϵ -caprolactone, 1 eq Benzyl Alcohol (initiator), 0.5 eq Catalyst, DCM, 25°C, 4h.

Key Insights:

  • Selectivity over Speed: While DMAP exhibits a higher Turnover Frequency (TOF) in acyl transfers, EIMP's attenuated basicity drastically reduces background racemic acylation, making it a superior scaffold for developing chiral Amidine-Based Catalysts (ABCs) for kinetic resolution [1].

  • Controlled Polymerization: In ROP, TBD and DBU often lead to broad molecular weight distributions ( Ð>1.5 ) due to transesterification at high conversions. EIMP’s milder H-bonding activation yields polymers with strictly controlled dispersities ( Ð≈1.15 ) [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific handling procedures are required.

Protocol A: Controlled Ring-Opening Polymerization of ϵ -Caprolactone

Objective: Synthesize narrow-dispersity polycaprolactone (PCL) using EIMP as an H-bond mediating organocatalyst.

  • Catalyst Activation (Crucial Step): EIMP is commercially supplied as a hydrochloride salt to prevent atmospheric CO 2​ degradation [3].

    • Action: Suspend 1.0 mmol of EIMP·HCl in 5 mL of anhydrous dichloromethane (DCM). Add 1.05 mmol of solid anhydrous K 2​ CO 3​ . Stir for 30 minutes and filter under argon.

    • Causality: The HCl salt is catalytically dead. In situ neutralization generates the free amidine base required for hydrogen-bond acceptance without introducing water (which would initiate uncontrolled ROP).

  • Initiator Complexation: Add 2.0 mmol of benzyl alcohol (BnOH) to the filtrate. Stir for 10 minutes.

    • Causality: EIMP forms a pre-reaction complex with BnOH via hydrogen bonding, increasing the nucleophilicity of the alcohol oxygen while preventing its complete deprotonation.

  • Propagation: Inject 200 mmol of ϵ -caprolactone dropwise. Maintain the reaction at 25°C for 4 hours.

  • Quenching & Validation: Add 2.0 mmol of benzoic acid to protonate EIMP, arresting the polymerization instantly. Precipitate the polymer by dropping the DCM solution into cold methanol.

    • Self-Validation: Analyze via Gel Permeation Chromatography (GPC). A monomodal peak with Ð<1.2 confirms that EIMP successfully suppressed transesterification side-reactions.

G cluster_0 Dual Activation Mechanism in ROP by EIMP A Free EIMP Base (H-Bond Acceptor) D Activated Complex [EIMP···H-OBn] A->D Reversible H-Bonding B Benzyl Alcohol (Initiator) B->D Proton Donation C ε-Caprolactone (Monomer) E Controlled Ring-Opening Propagation C->E Electrophilic Carbonyl Activation D->E Nucleophilic Attack

Fig 2: EIMP mediates ROP through a dual H-bonding activation network, preventing transesterification.

Protocol B: Mild Aza-Michael Addition

Objective: Utilize EIMP as a nucleophilic building block to construct complex β -amino propanoate backbones.

  • Preparation: Dissolve EIMP·HCl (1.0 eq) and an α,β -unsaturated ketone (1.2 eq) in ethanol.

  • Catalysis: Introduce a catalytic amount of a mild Lewis acid (e.g., InCl 3​ , 5 mol%).

    • Causality: The Lewis acid coordinates to the carbonyl oxygen of the enone, lowering the LUMO energy. Because EIMP’s imino nitrogen is highly nucleophilic, it attacks the β -carbon seamlessly without requiring harsh, strongly basic conditions that would otherwise cause polymerization of the enone.

  • Isolation: Evaporate the solvent and purify via flash chromatography (Hexanes/EtOAc). The resulting complex heterocycle serves as a high-value pharmaceutical intermediate.

Conclusion

Ethyl 3-imino-3-(methylamino)propanoate represents a highly strategic alternative to traditional hyper-basic organocatalysts. By leveraging its acyclic nature and the electron-withdrawing propanoate moiety, chemists can achieve precise kinetic control in both macromolecular synthesis (ROP) and small-molecule transformations (acyl transfer). Its bench-stable hydrochloride form further elevates its utility for scalable drug development workflows.

References

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Organocatalytic sequential ring-opening polymerization of a cyclic ester and anionic polymerization of a vinyl monomer Source: Chemical Communications (via ResearchGate) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 3-imino-3-(methylamino)propanoate for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-imino-3-(methylamino)propanoate. As researchers, scientists, and drug development professionals, our commitmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-imino-3-(methylamino)propanoate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is designed to be your preferred source for information on laboratory safety and chemical handling, offering value that goes beyond the product itself.

Hazard Assessment and Chemical Profile

Key Structural Features and Associated Hazards:

  • Imino Group: Imines can be reactive and may be sensitive to moisture, potentially hydrolyzing to form the corresponding carbonyl compound and amine.

  • Amino Group (Secondary Amine): Amines are often corrosive and can cause skin and eye irritation or burns.[1][2] They may also be harmful if inhaled or swallowed.[3][4]

  • Ester Group: While generally less reactive than other functional groups, esters can be flammable.

Based on similar compounds like Ethyl 3-(methylamino)propanoate and other amino acid esters, this compound should be handled as a hazardous substance.[5][6] It is prudent to assume it may cause serious eye irritation, skin irritation, and may be harmful if swallowed.[7][8]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Ethyl 3-imino-3-(methylamino)propanoate with the appropriate Personal Protective Equipment (PPE).[7]

Recommended Personal Protective Equipment (PPE)
PPE Category Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[7]
Eye/Face Protection Safety glasses with side-shields or goggles.[7]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7]
First Aid Measures

In the event of accidental exposure, follow these first-aid measures and seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][2]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.[1][2]

Spill Management Protocol

In the event of a small spill, follow these steps. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material to contain the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

  • Properly Label the Waste Container: Ensure the container is sealed and labeled with its contents.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Ethyl 3-imino-3-(methylamino)propanoate is through a licensed hazardous waste disposal facility.[7] In-lab chemical degradation or neutralization is not advised without validated, site-specific protocols and the approval of your institution's EHS department, as incomplete reactions can produce other hazardous byproducts.[7]

Waste Collection and Segregation
  • Designated Waste Container: Collect waste Ethyl 3-imino-3-(methylamino)propanoate, including contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and compatible waste container.[7] The container must be in good condition, leak-proof, and have a secure lid.[7][10]

  • Waste Segregation: Do not mix this waste stream with other incompatible chemicals.[10] For instance, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.

Labeling

Proper labeling is essential to identify chemical waste and ensure it is handled and disposed of safely.[11] Your waste container must be clearly labeled with:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "Ethyl 3-imino-3-(methylamino)propanoate".

  • The accumulation start date.

  • Any other information required by your institution or local regulations.

Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[7]

  • Secondary Containment: Ensure the storage area has secondary containment to control any potential leaks or spills.[7][10]

  • Storage Limits: Do not store large quantities of chemical waste in the laboratory for extended periods.[7] Adhere to your institution's and local regulations regarding storage time limits.[10][13]

Arranging for Disposal

Contact your institution's EHS department or the designated chemical waste management office to schedule a pickup.[7] Follow their specific procedures for waste handover.

Important Considerations:

  • NEVER dispose of Ethyl 3-imino-3-(methylamino)propanoate down the drain or in the regular trash.[7][11]

  • Empty Containers: Empty containers that held this chemical must be managed as hazardous waste and given to EHS for disposal. DO NOT triple rinse unless specifically instructed to do so by your E-H-S department, as the rinsate would also be considered hazardous waste.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-imino-3-(methylamino)propanoate.

DisposalWorkflow start Start: Waste Generation (Ethyl 3-imino-3-(methylamino)propanoate) ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check spill Spill Occurs start->spill waste_collection Collect Waste in a Designated, Compatible Container ppe_check->waste_collection labeling Label Container: 'Hazardous Waste' + Chemical Name + Date waste_collection->labeling storage Store in a Designated, Secure, and Ventilated Area with Secondary Containment labeling->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal by Licensed Facility contact_ehs->disposal small_spill Small Spill? (Manageable in <15 min) spill->small_spill Yes large_spill Large Spill spill->large_spill No manage_spill Follow Spill Management Protocol small_spill->manage_spill manage_spill->waste_collection evacuate Evacuate & Alert EHS large_spill->evacuate

Caption: Decision workflow for the safe disposal of Ethyl 3-imino-3-(methylamino)propanoate.

Quantitative Data and Safety Summary

Parameter Information/Guideline Source(s)
GHS Hazard Statements (Anticipated) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]
Primary Disposal Method Collection by a licensed hazardous waste disposal facility.[7]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.General Chemical Knowledge
Waste Storage Time Limit Varies by institution and local regulations (e.g., up to 12 months in a Satellite Accumulation Area if limits are not exceeded).[10][13]
Spill Cleanup Use inert absorbent material; all cleanup materials must be managed as hazardous waste.[9][10]

References

  • Laboratory Waste Management Guidelines. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • ETHYL 3-(N-METHYLAMINO) PROPIONATE SDS, 2213-08-3 Safety Data Sheets - ECHEMI. (2019, July 15).
  • Proper Disposal of 6-Amino-4-methyl-2H-chromen-2-one: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.).
  • Ethyl 3-(methylamino)propanoate | 2213-08-3 - Sigma-Aldrich. (n.d.).
  • MSDS of Ethyl 3-amino-3-phenylpropanoate. (2013, August 27).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, April 7).
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

Sources

Handling

Personal protective equipment for handling Ethyl 3-imino-3-(methylamino)propanoate

A Guide to the Safe Handling of Ethyl 3-imino-3-(methylamino)propanoate Disclaimer: No direct Safety Data Sheet (SDS) for Ethyl 3-imino-3-(methylamino)propanoate was publicly available at the time of this writing. The fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of Ethyl 3-imino-3-(methylamino)propanoate

Disclaimer: No direct Safety Data Sheet (SDS) for Ethyl 3-imino-3-(methylamino)propanoate was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including propanoates, imines, and methylamines. It is imperative to treat this chemical with caution and to supplement this guide with a thorough risk assessment for your specific laboratory conditions.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-imino-3-(methylamino)propanoate. Our aim is to provide value beyond the product by fostering a culture of safety through in-depth technical guidance.

Hazard Assessment: A Triad of Functional Group Risks

The potential hazards of Ethyl 3-imino-3-(methylamino)propanoate are best understood by considering the risks associated with its three core functional groups: the ethyl propanoate backbone, the imino group, and the methylamino group.

  • Ethyl Propanoate Moiety: Propanoates are known to pose a risk of serious eye damage. Propionic acid, a related compound, is flammable, can cause severe skin burns and eye damage, and may lead to respiratory irritation[1][2][3].

  • Imino Group: The carbon-nitrogen double bond in the imino group presents a unique set of challenges. Imines can be susceptible to hydrolysis, potentially breaking down in the presence of water to form corresponding aldehydes or ketones and amines[4]. Some cyclic imines, a class of marine biotoxins, are known for their acute toxicity[5].

  • Methylamino Group: The presence of a methylamino group suggests that this compound may share hazards with other amines. Amines should be handled with care, and appropriate personal protective equipment is essential[6][7]. Methylamine, for instance, is a flammable and corrosive substance that can cause severe burns to the skin and eyes and irritate the respiratory system[8][9]. Skin absorption is also a potential route of exposure[9].

Based on this analysis, it is prudent to handle Ethyl 3-imino-3-(methylamino)propanoate as a substance that is potentially flammable, corrosive, and toxic.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which could lead to burns and irritation.
Respiratory Use in a certified chemical fume hood.To avoid inhalation of potentially irritating or toxic vapors.

Always inspect your PPE for any signs of damage before use and ensure proper fit.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step. The following workflow diagram illustrates the key stages of handling Ethyl 3-imino-3-(methylamino)propanoate in a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receiving Receive and Inspect Container Storage Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Check for damage Prep Don Appropriate PPE Storage->Prep FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Dispense Carefully Dispense Required Amount FumeHood->Dispense Reaction Perform Reaction Dispense->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Dispose of Waste in Designated Containers Decontaminate->Waste

Caption: Workflow for the safe handling of Ethyl 3-imino-3-(methylamino)propanoate.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents[6][7][10][11]. The storage area should be clearly labeled.

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Handling: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][2][10].

  • Dispensing: Use appropriate tools to dispense the chemical, avoiding splashes and the generation of aerosols.

  • Reaction Setup: When setting up reactions, ensure that all glassware is clean and dry.

  • Post-Reaction: After the reaction is complete, follow the appropriate workup and purification procedures, continuing to use all required PPE.

Emergency Response: Immediate Actions are Critical

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[7][8][12].
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[7][8].
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Response:
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

All waste containing Ethyl 3-imino-3-(methylamino)propanoate must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[6]. Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Ethyl 3-imino-3-(methylamino)propanoate, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2026, January 29).
  • ICSC 1483 - METHYLAMINE (40% aqueous solution). (n.d.).
  • Propionic acid - PENTA. (2025, July 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • PROPYLENE IMINE HAZARD SUMMARY. (n.d.).
  • 3-methylamino-4-methylphenol - Report | CAMEO Chemicals | NOAA. (n.d.).
  • Methylamine - HAZARD SUMMARY. (n.d.).
  • Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET. (2025, February 12).
  • Propanoates: Human health tier II assessment. (2015, July 3).
  • Safety Data Sheet - ECP Labchem. (n.d.).
  • Cyclic Imines: Chemistry and Mechanism of Action: A Review. (2011, July 8).
  • Imine formation | Organic Chemistry II - Lumen Learning. (n.d.).

Sources

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